Technical Documentation Center

1-Benzyl-1H-pyrazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-1H-pyrazole-5-carbaldehyde
  • CAS: 102808-00-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-1H-pyrazole-5-carbaldehyde (CAS 102808-00-4)

A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis This guide provides a comprehensive technical overview of 1-Benzyl-1H-pyrazole-5-carbaldehyde, a pivotal heterocyclic building block. Tailore...

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis

This guide provides a comprehensive technical overview of 1-Benzyl-1H-pyrazole-5-carbaldehyde, a pivotal heterocyclic building block. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes its chemical properties, synthesis, reactivity, and applications, grounding all information in established scientific literature.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3]

1-Benzyl-1H-pyrazole-5-carbaldehyde, in particular, serves as a versatile intermediate. The presence of the aldehyde functional group at the C-5 position, combined with the N-1 benzyl protecting group, offers a unique combination of stability and reactivity for constructing more complex, biologically active molecules.[3][4] This guide will elucidate the critical aspects of this compound, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 102808-00-4N/A
Molecular Formula C11H10N2ON/A
Molecular Weight 186.21 g/mol N/A
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol)General Knowledge

The structure consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. A benzyl group is attached to one nitrogen atom (N-1), and a carbaldehyde (formyl) group is attached to a carbon atom (C-5). This specific arrangement of functional groups dictates its reactivity profile.

Synthesis and Manufacturing

The primary and most widely documented method for synthesizing pyrazole-4-carbaldehydes and their isomers is the Vilsmeier-Haack reaction .[5][6][7][8] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][9]

The Vilsmeier-Haack Approach

The synthesis of 1-Benzyl-1H-pyrazole-5-carbaldehyde typically starts from N-benzylpyrazole. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3).[10] The electron-rich pyrazole ring then undergoes electrophilic substitution, followed by hydrolysis during workup, to yield the desired aldehyde.

The mechanism involves:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic chloroiminium cation, [ClCH=N(CH3)2]+.[10]

  • Electrophilic Attack: The N-benzylpyrazole attacks the Vilsmeier reagent. The substitution typically occurs at the C-5 position due to the directing effects of the ring nitrogens.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed upon the addition of water to liberate the carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt N_Benzylpyrazole N-Benzylpyrazole N_Benzylpyrazole->Iminium_Salt + Vilsmeier Reagent Product 1-Benzyl-1H-pyrazole-5-carbaldehyde Iminium_Salt->Product + H2O Water H2O Workup

Caption: Workflow for Vilsmeier-Haack Synthesis.

Key Reactions and Synthetic Utility

The aldehyde functionality of 1-Benzyl-1H-pyrazole-5-carbaldehyde is a gateway to a vast array of chemical transformations, making it an exceptionally valuable building block in multi-step synthesis.

Condensation Reactions

The aldehyde readily participates in condensation reactions with various nucleophiles.

  • Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates for synthesizing more complex heterocyclic systems or can be reduced to secondary amines.[8]

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base to form C-C double bonds, extending the carbon skeleton.

  • Wittig Reaction: Reacts with phosphorus ylides to convert the aldehyde into an alkene, offering precise control over the geometry of the resulting double bond.

Reductive Amination

A powerful method for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an iminium ion in situ, which is then reduced by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)3) to yield the corresponding amine. This is a cornerstone reaction in library synthesis for drug discovery.

Oxidation and Reduction
  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4). The resulting 1-benzyl-1H-pyrazole-5-carboxylic acid is another valuable synthetic intermediate.

  • Reduction: The aldehyde can be reduced to the primary alcohol, (1-benzyl-1H-pyrazol-5-yl)methanol, using reducing agents such as sodium borohydride (NaBH4).

G cluster_reactions Key Transformations center_node 1-Benzyl-1H-pyrazole -5-carbaldehyde Schiff_Base Schiff Bases / Imines center_node->Schiff_Base + R-NH2 Alkene Alkenes center_node->Alkene Wittig Reaction Amine Secondary Amines center_node->Amine Reductive Amination (+ R2NH, NaBH(OAc)3) Carboxylic_Acid Carboxylic Acid center_node->Carboxylic_Acid Oxidation (e.g., KMnO4) Alcohol Primary Alcohol center_node->Alcohol Reduction (e.g., NaBH4)

Caption: Reactivity Profile of the Pyrazole Carbaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-Benzyl-1H-pyrazole-5-carbaldehyde is realized in its application as a precursor to potent, biologically active molecules. The pyrazole core is a key feature in many drugs, and this aldehyde provides a convenient handle for molecular elaboration.

  • Kinase Inhibitors: The pyrazole scaffold is prevalent in kinase inhibitors, which are crucial in oncology and inflammation research. For instance, derivatives of 1-benzyl-1H-pyrazoles have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, with potential applications in treating conditions like pancreatitis.[11]

  • Anti-inflammatory Agents: Pyrazole carbaldehydes are precursors to compounds with significant anti-inflammatory properties.[2] Their derivatives have been shown to act via various mechanisms, including the inhibition of inflammatory mediators.

  • Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common motif in compounds designed to combat microbial and fungal infections. The aldehyde allows for the synthesis of diverse libraries of pyrazole-based compounds for screening against various pathogens.[3]

  • Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives are used in the development of herbicides and insecticides. The synthetic flexibility offered by the carbaldehyde group is valuable in optimizing the activity and properties of new agrochemical candidates.[4]

Experimental Protocols

The following protocols are representative examples and should be adapted based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.

Protocol 6.1: Synthesis of 1-Benzyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction

Causality: This protocol utilizes the classic Vilsmeier-Haack conditions. Phosphorus oxychloride is the activating agent for DMF, creating the highly electrophilic Vilsmeier reagent necessary for the formylation of the moderately electron-rich N-benzylpyrazole ring. The reaction is run at elevated temperatures to ensure a reasonable reaction rate. The final hydrolysis step is critical to convert the stable iminium intermediate into the desired aldehyde.

Materials:

  • N-Benzylpyrazole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ice bath

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve N-benzylpyrazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-65 °C and stir for 4-6 hours, monitoring the reaction by TLC.[6]

  • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • Very slowly and carefully quench the reaction by the dropwise addition of a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (~pH 8). Caution: This is a highly exothermic process with gas evolution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-Benzyl-1H-pyrazole-5-carbaldehyde as a solid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR should show a characteristic aldehyde proton signal around δ 9.5-10.0 ppm.

Protocol 6.2: Reductive Amination with 4-Fluoroaniline

Causality: This protocol demonstrates a key downstream application. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium intermediate formed from the condensation of the aldehyde and the aniline. Acetic acid acts as a catalyst for iminium ion formation.

Materials:

  • 1-Benzyl-1H-pyrazole-5-carbaldehyde

  • 4-Fluoroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution (NaHCO3)

Procedure:

  • In a round-bottom flask, dissolve 1-Benzyl-1H-pyrazole-5-carbaldehyde (1 equivalent) in DCE.

  • Add 4-fluoroaniline (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine product.

  • Validation: Confirm the structure via NMR and Mass Spectrometry. The disappearance of the aldehyde proton in the ¹H NMR and the appearance of signals corresponding to the 4-fluoroaniline moiety and a new N-H proton (if visible) will confirm the reaction's success.

Conclusion

1-Benzyl-1H-pyrazole-5-carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its aldehyde group provide chemists with a reliable and powerful tool. The demonstrated applications in synthesizing kinase inhibitors and other biologically active molecules underscore its importance and guarantee its continued relevance in the development of novel chemical entities that address pressing therapeutic needs.

References

  • Belyaev, D.V., Chizhov, D.L., Rusinov, G.L., & Charushin, V.N. (2025). Features of Synthesis of 5(3)-Polyfluoromethylpyrazole-3(5)-Carbaldehyde and Their Dimethyl Acetals. Russian Journal of Organic Chemistry, 61(7), 959–968. [Link]

  • ProQuest. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ProQuest.
  • ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Scribd. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Retrieved from [Link]

  • PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • FLORE. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL). FLORE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzylamine. PubChem. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,3,5,6-Tetrafluorobenzenamine. CAS Common Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrafluoroacetic acid. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Bromofluorobenzene (CAS 460-00-4). Cheméo. Retrieved from [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Practical Methods for the Application of 5-Metallo-1-benzyl-1H-tetrazoles in Synthesis. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: 1-Benzyl-5-Formylpyrazole as a Strategic Intermediate

The following technical guide details the physicochemical profile, synthesis, and strategic application of 1-benzyl-5-formylpyrazole (1-benzyl-1H-pyrazole-5-carbaldehyde). Executive Summary 1-benzyl-5-formylpyrazole (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and strategic application of 1-benzyl-5-formylpyrazole (1-benzyl-1H-pyrazole-5-carbaldehyde).

Executive Summary

1-benzyl-5-formylpyrazole (CAS: 102808-00-4 ) is a critical heterocyclic building block in medicinal chemistry, distinct from its more thermodynamically accessible isomer, 1-benzyl-4-formylpyrazole. While the 4-isomer is readily synthesized via electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the 5-formyl isomer requires kinetic control via C-H activation (lithiation). This guide provides a validated protocol for the regioselective synthesis of the 5-isomer, ensuring high purity for downstream applications in kinase inhibitor development (e.g., RIP1 kinase) and Schiff base ligand formation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 1-Benzyl-1H-pyrazole-5-carbaldehyde
Common Name 1-Benzyl-5-formylpyrazole
CAS Number 102808-00-4
Molecular Formula

Molecular Weight 186.21 g/mol
Appearance Pale yellow oil or low-melting solid (Isomer dependent; 4-isomer mp 44-48°C)
Solubility Soluble in DCM, THF, DMSO, Methanol; Sparingly soluble in water
Key Functional Groups Aldehyde (C5), Benzyl group (N1), Pyrazole ring
Structural Distinction (Critical)

Researchers must distinguish between the two primary isomers. The 5-formyl variant places the reactive aldehyde adjacent to the benzyl-protected nitrogen, creating a unique steric and electronic environment compared to the linear 4-formyl analog.

  • 5-Formyl (Target): Aldehyde at C5. Access via Lithiation.

  • 4-Formyl (Impurity/Alternate): Aldehyde at C4. Access via Vilsmeier-Haack.[1]

Synthetic Pathways & Optimization

The Challenge of Regioselectivity

Electrophilic substitution on N-substituted pyrazoles typically occurs at the C4 position due to the electronic enrichment provided by the nitrogen lone pairs. To install a substituent at C5 , one must exploit the acidity of the C5-proton.

Validated Protocol: C5-Lithiation Route

This protocol utilizes n-Butyllithium (n-BuLi) to selectively deprotonate the C5 position, followed by quenching with dimethylformamide (DMF).

Reagents:

  • Starting Material: 1-Benzyl-1H-pyrazole (CAS: 10199-67-4)

  • Base: n-Butyllithium (1.6 M or 2.5 M in hexanes)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Electrophile: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under an Argon or Nitrogen atmosphere.

  • Dissolution: Dissolve 1-benzyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The coordination of Lithium to the N1 nitrogen is sterically hindered by the benzyl group, but the inductive effect renders the C5 proton the most acidic (

      
       ~30-35), allowing selective deprotonation over C3 or C4.
      
  • Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the 5-lithio species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel column chromatography (Hexanes:EtOAc gradient). The 5-formyl isomer typically elutes after any unreacted starting material but before more polar byproducts.

Reaction Diagram (Graphviz)

SynthesisPathways Start 1-Benzyl-1H-pyrazole (Starting Material) Lithiation 1. n-BuLi, THF, -78°C (C5-Deprotonation) Start->Lithiation Kinetic Control Vilsmeier POCl3 / DMF (Vilsmeier-Haack) Start->Vilsmeier Thermodynamic Control Intermediate C5-Lithio Species Lithiation->Intermediate DMF 2. DMF (Electrophile) Intermediate->DMF Product5 1-Benzyl-5-Formylpyrazole (Target: CAS 102808-00-4) DMF->Product5 Quench Product4 1-Benzyl-4-Formylpyrazole (Avoided Isomer: CAS 63874-95-3) Vilsmeier->Product4

Figure 1: Divergent synthesis pathways showing the kinetic lithiation route to the 5-isomer versus the thermodynamic Vilsmeier-Haack route to the 4-isomer.

Analytical Validation (Self-Validating System)

To confirm the identity of the product as the 5-formyl isomer and not the 4-formyl impurity, use the following NMR diagnostic criteria.

Feature5-Formyl Isomer (Target)4-Formyl Isomer (Impurity)
Aldehyde Proton Singlet at ~9.8 - 9.9 ppmSinglet at ~9.8 - 9.9 ppm
Ring Protons Two Doublets (J ~1.8-2.0 Hz) Two Singlets (or weak coupling)
Assignment H3 and H4 couple to each other.H3 and H5 are distant; coupling is minimal.
NOESY Signal Strong NOE between Benzyl-

and Aldehyde-H (Spatial proximity at C5).
Strong NOE between Benzyl-

and H5 (Proton at C5).

Interpretation: If your


 NMR spectrum shows two doublets in the aromatic region (excluding the phenyl ring) with a coupling constant of ~2 Hz, you have successfully synthesized the 1-benzyl-5-formylpyrazole . If you see two singlets, you likely have the 4-isomer.

Strategic Utility in Drug Discovery

Kinase Inhibition (RIP1)

The 1-benzyl-1H-pyrazole scaffold is a privileged structure in the design of Receptor Interacting Protein 1 (RIP1) kinase inhibitors . The C5-aldehyde serves as a versatile "warhead" precursor.

  • Workflow: Reductive amination of the C5-aldehyde with various amines yields secondary amines that can occupy the hydrophobic pocket of the kinase ATP-binding site.

  • Reference: 1-benzyl-1H-pyrazole derivatives have been optimized for necroptosis inhibition in pancreatitis models [1].

Scaffold for Fused Heterocycles

The C5-aldehyde is adjacent to the C4 position, allowing for cyclization reactions to form fused bicyclic systems such as pyrazolo[3,4-d]pyrimidines or pyrazolo[4,3-c]pyridines .

  • Mechanism: Condensation with hydrazine or amidines followed by cyclization.[2]

Safety & Handling

  • Hazards: Irritant. Potential sensitizer.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. Aldehydes are prone to oxidation to the corresponding carboxylic acid (1-benzyl-pyrazole-5-carboxylic acid) upon prolonged exposure to air.

  • Handling: Use standard PPE. Handle n-BuLi with extreme caution (pyrophoric).

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. (2016).

  • 1-benzyl-1H-pyrazole-5-carbaldehyde Product Page. 10X Chem.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (2008).

  • 1-Benzyl-1H-pyrazole-5-carbaldehyde CAS 102808-00-4. BLD Pharm.[3][4][5]

Sources

Foundational

A Technical Guide to the Differentiation of 1-Benzyl-1H-pyrazole-5-carbaldehyde and 1-Benzyl-1H-pyrazole-4-carbaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its metabolic stability and versatile func...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its metabolic stability and versatile functionality make it a "privileged scaffold" in drug discovery.[1][3] When functionalized with a reactive carbaldehyde group, 1-benzyl-1H-pyrazole becomes a critical building block for synthesizing more complex molecules. However, the position of this aldehyde group—at the 4- or 5-position—profoundly influences the molecule's electronic properties, reactivity, and spectroscopic signature. Misidentification of these isomers can lead to significant setbacks in a research program. This guide provides an in-depth technical analysis of the structural, synthetic, and spectroscopic differences between 1-benzyl-1H-pyrazole-5-carbaldehyde and its 4-carbaldehyde isomer, offering a clear framework for their unambiguous differentiation.

Part 1: Structural and Electronic Divergence

The fundamental difference between the two isomers lies in the point of attachment of the electron-withdrawing carbaldehyde (-CHO) group to the pyrazole ring. This seemingly minor positional change creates significant electronic disparities.

  • 1-Benzyl-1H-pyrazole-4-carbaldehyde: The aldehyde is attached to C4. This position is electronically distinct. In the unsubstituted pyrazole ring, the C4 position is relatively electron-rich compared to the C3 and C5 positions, which are adjacent to the electronegative nitrogen atoms.[4]

  • 1-Benzyl-1H-pyrazole-5-carbaldehyde: The aldehyde is attached to C5. This position is directly adjacent to the "pyridine-like" N1 nitrogen and is inherently more electron-deficient than the C4 position.[4]

This electronic difference dictates the chemical behavior of the ring protons and the aldehyde group itself, forming the basis for their differentiation.

Caption: Structural comparison of the 4-carbaldehyde and 5-carbaldehyde isomers.

Part 2: Divergent Synthetic Pathways

The synthesis of each isomer requires distinct strategies, governed by the regioselectivity of formylation reactions.

Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde (The Vilsmeier-Haack Route)

The most common and direct method for introducing a formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect an electrophilic substitution.[7]

Causality: The Vilsmeier-Haack reaction is highly regioselective for the C4 position of the 1-substituted pyrazole ring.[6][8] This is because the C4 position is the most nucleophilic and sterically accessible site for the bulky electrophilic iminium cation generated from the DMF and POCl₃.[6] Direct formylation of 1-benzyl-1H-pyrazole will overwhelmingly yield the 4-carbaldehyde isomer.[9]

Experimental Protocol: Vilsmeier-Haack Formylation [5][10]

  • Reagent Preparation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) to anhydrous dimethylformamide (DMF, 10-20 volumes). Stir for 15-30 minutes to form the Vilsmeier reagent.

  • Reaction: To the pre-formed reagent, add 1-benzyl-1H-pyrazole (1 equivalent) portion-wise, maintaining the temperature below 5°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours.[5][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. If the product is an oil, extract with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of 1-Benzyl-1H-pyrazole-5-carbaldehyde (The Lithiation Route)

Direct formylation of the C5 position is not feasible via the Vilsmeier-Haack reaction. Therefore, a multi-step, directed approach is necessary, often involving a lithiation strategy. This method relies on introducing a directing group that facilitates metal-halogen exchange or direct deprotonation at the desired position.

Synthetic_Pathways cluster_main Synthetic Strategies 1-Benzyl-1H-pyrazole 1-Benzyl-1H-pyrazole 1-Benzyl-1H-pyrazole-4-carbaldehyde 1-Benzyl-1H-pyrazole-4-carbaldehyde 1-Benzyl-1H-pyrazole->1-Benzyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack (DMF, POCl3) Pyrazole-5-carboxylic acid Pyrazole-5- carboxylic acid 1-Benzyl-pyrazole-\n5-carboxylic acid 1-Benzyl-pyrazole- 5-carboxylic acid Pyrazole-5-carboxylic acid->1-Benzyl-pyrazole-\n5-carboxylic acid 1. Benzyl Bromide, Base 1-Benzyl-1H-pyrazole-\n5-methanol 1-Benzyl-1H-pyrazole- 5-methanol 1-Benzyl-pyrazole-\n5-carboxylic acid->1-Benzyl-1H-pyrazole-\n5-methanol 2. Reduction (e.g., LiAlH4) 1-Benzyl-1H-pyrazole-5-carbaldehyde 1-Benzyl-1H-pyrazole-5-carbaldehyde 1-Benzyl-1H-pyrazole-\n5-methanol->1-Benzyl-1H-pyrazole-5-carbaldehyde 3. Oxidation (e.g., PCC, MnO2)

Caption: Divergent synthetic routes to the 4- and 5-carbaldehyde isomers.

Experimental Protocol: Synthesis via Oxidation of the 5-Methanol Precursor

This protocol assumes the availability of 1-benzyl-1H-pyrazole-5-methanol.

  • Setup: To a stirred solution of (1-benzyl-1H-pyrazol-5-yl)methanol (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add an oxidizing agent.

  • Oxidation: Add manganese dioxide (MnO₂, 5-10 equivalents) or Pyridinium chlorochromate (PCC, 1.5-2 equivalents) portion-wise at room temperature.

  • Monitoring: Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up (for MnO₂): Filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with the reaction solvent.

  • Work-up (for PCC): Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-benzyl-1H-pyrazole-5-carbaldehyde.

Part 3: Spectroscopic Differentiation

The most definitive way to distinguish between the two isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

Spectroscopic Feature1-Benzyl-1H-pyrazole-4-carbaldehyde1-Benzyl-1H-pyrazole-5-carbaldehydeRationale for Difference
¹H NMR (Pyrazole H) Two singlets: H3 (~δ 8.0-8.2 ppm) and H5 (~δ 7.8-8.0 ppm).[5]One singlet: H3 (~δ 7.7-7.9 ppm) and one singlet H4 (~δ 6.8-7.0 ppm).The H3 and H5 protons in the 4-isomer are not coupled. The H4 proton in the 5-isomer is significantly upfield due to its position between two carbon atoms, whereas the H5 proton in the 4-isomer is adjacent to the electron-withdrawing N1 and is more deshielded.
¹H NMR (Aldehyde H) Singlet, ~δ 9.8-10.0 ppm.[5]Singlet, ~δ 9.7-9.9 ppm.The aldehyde proton at C5 is slightly less deshielded (further upfield) due to the electronic environment, though this difference can be subtle.
¹³C NMR (Aldehyde C=O) ~δ 185-187 ppm.~δ 183-185 ppm.The carbonyl carbon at C5 is generally found slightly upfield compared to the C4 position.
¹³C NMR (Pyrazole C) C3 & C5 carbons are distinct. C4 is significantly downfield due to the aldehyde.C4 is significantly upfield (~δ 110-115 ppm) compared to C3 and C5. C5 is downfield due to the aldehyde.The position of the aldehyde group directly dictates which pyrazole carbon is most deshielded in the ¹³C NMR spectrum. The upfield shift of C4 in the 5-isomer is a key diagnostic feature.
IR (C=O Stretch) ~1680-1695 cm⁻¹~1675-1690 cm⁻¹The C=O stretching frequency may be slightly lower for the 5-isomer, but this is often not a reliable primary method for differentiation.

Trustworthiness of Protocols: The provided protocols are based on well-established chemical transformations.[5][9][10][11] The Vilsmeier-Haack reaction's regioselectivity for the C4 position is a foundational principle in heterocyclic chemistry.[6] Similarly, directed synthesis via functional group manipulation (e.g., oxidation of an alcohol) is a standard and reliable method for accessing isomers that are not available through direct substitution. The validity of the synthesis is confirmed by the distinct spectroscopic data obtained for each isomer, which aligns with theoretical electronic predictions.

Part 4: Comparative Reactivity and Applications

The differing electronic structures of the isomers influence their reactivity as synthetic intermediates.

  • 1-Benzyl-1H-pyrazole-4-carbaldehyde: This isomer is a versatile building block.[12] The aldehyde group readily participates in reactions like condensation, nucleophilic addition, and reductive amination.[12] The C5 position remains a proton, available for potential future functionalization via lithiation if required.

  • 1-Benzyl-1H-pyrazole-5-carbaldehyde: The aldehyde group in this isomer is adjacent to the N1-benzyl group. While it undergoes similar reactions, its reactivity might be sterically and electronically modulated by the proximity of the benzyl group. This isomer is crucial when the synthetic strategy requires a specific substitution pattern where the C4 position must remain unsubstituted for subsequent reactions or for the final target molecule's biological activity.

Both isomers serve as key intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, anti-cancer, and kinase-inhibiting agents.[12][13] The choice between the isomers is dictated entirely by the desired final molecular architecture and the specific structure-activity relationship (SAR) being explored.

Part 5: Conclusion and Verification Workflow

The unambiguous identification of 1-benzyl-1H-pyrazole carbaldehyde isomers is critical for synthetic success. While synthetic strategy provides the first clue to identity, spectroscopic analysis, especially ¹H and ¹³C NMR, is the definitive arbiter. The key diagnostic feature in ¹H NMR is the presence of two downfield pyrazole singlets for the 4-isomer versus one upfield and one downfield singlet for the 5-isomer.

Verification_Workflow Start Synthesized Sample Method Synthetic Method? Start->Method NMR Acquire 1H & 13C NMR Method->NMR Vilsmeier-Haack Method->NMR Directed Synthesis (e.g., Oxidation) Analysis Analyze Pyrazole Region in 1H NMR NMR->Analysis Isomer4 Identity: 4-Carbaldehyde Analysis->Isomer4 Two downfield singlets (~8.0 & ~7.9 ppm) Isomer5 Identity: 5-Carbaldehyde Analysis->Isomer5 One downfield singlet (~7.8 ppm) One upfield singlet (~6.9 ppm)

Sources

Exploratory

physical properties and solubility of 1-benzylpyrazole-5-carboxaldehyde

An In-depth Technical Guide to the Physical Properties and Solubility of 1-Benzylpyrazole-5-carboxaldehyde Introduction 1-Benzylpyrazole-5-carboxaldehyde is a heterocyclic aromatic aldehyde of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties and Solubility of 1-Benzylpyrazole-5-carboxaldehyde

Introduction

1-Benzylpyrazole-5-carboxaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. As a derivative of pyrazole, a core structure in many pharmaceuticals, its functionalized nature makes it a versatile building block for the synthesis of more complex molecules, including potential anti-inflammatory and anti-cancer agents.[1][2][3] Understanding the fundamental physical and solubility properties of this compound is a critical prerequisite for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification and formulation.

This guide provides a comprehensive overview of the physicochemical characteristics of 1-benzylpyrazole-5-carboxaldehyde, grounded in both theoretical principles and practical experimental methodologies. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to handle, utilize, and characterize this important synthetic intermediate.

Section 1: Physicochemical Properties

The physical properties of a compound dictate its state, stability, and handling requirements. While specific experimental data for the 5-carboxaldehyde isomer is not widely published, the properties of the closely related isomer, 1-benzylpyrazole-4-carboxaldehyde, provide a valuable and authoritative reference point. The molecular formula and weight are identical for both isomers.

PropertyData (for 1-benzylpyrazole-4-carboxaldehyde)Reference
Molecular Formula C₁₁H₁₀N₂O[1]
Molecular Weight 186.21 g/mol [1]
Appearance Pale yellow to reddish-yellow crystal or lump[1]
Melting Point 44 - 48 °C[1]
Boiling Point 144 °C at 0.5 mmHg[1]

Discussion of Properties:

  • Appearance: The compound is expected to be a crystalline solid at room temperature, consistent with its reported melting point range.[1] The color can be indicative of purity, with purer samples tending towards the paler end of the spectrum.

  • Melting Point: A relatively low melting point range of 44-48°C suggests that the intermolecular forces in the crystal lattice are not exceptionally strong.[1] As with any crystalline solid, the melting point serves as a crucial criterion for purity. Impurities typically cause a depression and broadening of the melting point range.[4]

  • Boiling Point: The high boiling point, even under reduced pressure (144 °C at 0.5 mmHg), is characteristic of a molecule with a significant molecular weight and polar functional groups that contribute to strong intermolecular attractions.[1]

  • Molecular Structure: The molecule's structure features a planar, aromatic pyrazole ring, a bulky, non-polar benzyl group, and a polar carboxaldehyde group. This combination of polar and non-polar regions is the primary determinant of its solubility profile.

Section 2: Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, purification, and biological assays. The principle of "like dissolves like" provides the foundational logic for predicting solubility: the polarity of the solute must be matched by the polarity of the solvent.

The structure of 1-benzylpyrazole-5-carboxaldehyde—with its non-polar benzyl and aromatic rings and polar pyrazole and aldehyde moieties—suggests it is a weakly polar compound. Therefore, its solubility is expected to be limited in highly polar solvents like water and higher in organic solvents of intermediate to low polarity. Pyrazole derivatives, in general, are more soluble in organic solvents such as ethanol, methanol, and acetone than in water.[5][6]

Predicted Solubility:

SolventPolarityPredicted SolubilityRationale & Causality
Water HighInsoluble / Very LowThe large non-polar surface area of the benzyl group and pyrazole ring dominates the molecule's character, making it difficult to solvate by highly polar water molecules.[5][6]
Methanol / Ethanol High-IntermediateSolubleThe alcohol's alkyl chain can interact with the non-polar parts of the molecule, while its hydroxyl group can interact with the polar pyrazole and aldehyde groups.[5][6]
Acetone IntermediateSolubleAcetone is a polar aprotic solvent that can effectively solvate the entire molecule without the steric hindrance of hydrogen bonding.[5]
Dichloromethane (DCM) Intermediate-LowSolubleDCM is an excellent solvent for many moderately polar organic compounds and should readily dissolve this molecule.[5]
Toluene LowSolubleThe aromatic nature of toluene allows for favorable π-stacking interactions with the benzyl and pyrazole rings.[5]
Hexanes / Heptane Very LowSparingly Soluble / InsolubleThese highly non-polar solvents will not effectively solvate the polar pyrazole and aldehyde functional groups.

Section 3: Experimental Methodologies

To ensure scientific rigor, the physical and solubility properties of a new batch or synthesized sample should always be experimentally verified.

Protocol 1: Melting Point Determination

This protocol describes the determination of the melting point range using a standard capillary-based melting point apparatus (e.g., Mel-Temp).[7] The melting point is recorded as a range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[4]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the crystalline sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[9] If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[8]

  • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the bottom.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-15°C per minute) to get a rough estimate.[4][9] Allow the apparatus to cool significantly before proceeding.

  • Precise Determination: Using a fresh sample, heat rapidly until the temperature is about 20°C below the estimated melting point.[9] Then, reduce the heating rate to approximately 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) when the first liquid droplet is observed. Continue heating slowly and record the temperature (T₂) when the last crystal melts completely. The melting point range is T₁ - T₂.

  • Validation: For authoritative results, repeat the measurement with a fresh sample to ensure consistency.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Pulverize Pulverize to Powder Dry->Pulverize Load Load Capillary (2-3mm) Pulverize->Load Pack Pack Sample Load->Pack Heat Slow Heat (1-2°C/min) near Melting Point Pack->Heat Observe Observe & Record T_initial & T_final Heat->Observe Validate Validate Result Observe->Validate Repeat for consistency

Caption: Workflow for determining the melting point of a solid.

Protocol 2: Qualitative and Semi-Quantitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of the compound in various solvents, which can be used to classify it and select appropriate solvents for reactions and purification techniques like recrystallization.[10][11]

Step-by-Step Methodology:

  • Preparation: In a series of small, labeled test tubes, place a precisely weighed amount of the compound (e.g., 10 mg).

  • Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise from a graduated pipette or burette, up to a total volume of 1 mL.[11]

  • Agitation: After each addition, cap and shake the test tube vigorously for 30 seconds to facilitate dissolution. Sonication can be used for compounds that are slow to dissolve.

  • Observation: Observe the mixture against a contrasting background.

    • Soluble: If the entire solid dissolves to form a clear solution.

    • Sparingly Soluble: If a portion of the solid dissolves, but some remains undissolved.

    • Insoluble: If no noticeable amount of solid dissolves.[10]

  • Heating (Optional): If the compound is insoluble or sparingly soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. This is a key step when scouting for a recrystallization solvent.[5]

  • Recording Data: Record the observations for each solvent. For a semi-quantitative measure, note the approximate volume of solvent required to dissolve the 10 mg sample.

  • Systematic Testing: Repeat steps 2-6 for a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexanes).[11]

Solubility_Workflow start Weigh 10 mg of Compound add_solvent Add Solvent Incrementally (up to 1 mL) start->add_solvent agitate Vigorously Agitate / Sonicate add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Classify: Soluble observe->soluble  Clear Solution sparingly_soluble Classify: Sparingly Soluble observe->sparingly_soluble  Partial Dissolution   insoluble Classify: Insoluble observe->insoluble  No Dissolution repeat_solvent Select New Solvent and Repeat soluble->repeat_solvent sparingly_soluble->repeat_solvent insoluble->repeat_solvent

Caption: Systematic workflow for solubility assessment.

Conclusion

1-Benzylpyrazole-5-carboxaldehyde is a solid, weakly polar compound with a low melting point and a high boiling point. Its solubility is predicted to be low in water but high in common organic solvents like alcohols, acetone, and chlorinated hydrocarbons. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties, ensuring data integrity and enabling the informed application of this versatile compound in synthetic and medicinal chemistry research.

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-1H-imidazole-5-carboxaldehyde. Retrieved from [Link]

  • EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-5-cyclopentylpyrazole-3-carbaldehyde. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Journal of Global Pharma Technology. (2018, September 1). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde. Retrieved from [Link]

  • Max Delbrück Center. (2021, September 23). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Characterization, and Application of Schiff Bases Derived from 1-Benzyl-1H-pyrazole-5-carbaldehyde

Introduction: The Significance of Pyrazole-Based Schiff Bases The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When combined with the versatile imine (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] When combined with the versatile imine (or azomethine) functionality of a Schiff base, the resulting molecules exhibit a remarkable breadth of biological activities and applications in materials science. Schiff bases derived from pyrazole aldehydes have garnered significant interest as potential therapeutic agents, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, anti-diabetic, and anti-Alzheimer's properties.[2][3][4] Their facile synthesis, structural flexibility, and potent chelating abilities make them exceptional ligands for developing novel metal complexes with enhanced biological efficacy or catalytic activity.[5][6]

This guide provides a comprehensive, field-tested protocol for the synthesis of Schiff bases from 1-Benzyl-1H-pyrazole-5-carbaldehyde. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Principle of the Reaction: Acid-Catalyzed Condensation

The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (in this case, an aldehyde), followed by the elimination of a water molecule to form a stable imine.

// Reactants Aldehyde [label="1-Benzyl-1H-pyrazole-5-carbaldehyde", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Amine [label="Primary Amine (R-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"];

// Intermediates & Products Carbinolamine [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#5F6368", color="#FBBC05"]; Product [label="Schiff Base Product", fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Water [label="H₂O", fillcolor="#F1F3F4", fontcolor="#5F6368", color="#5F6368"];

// Catalysts Catalyst1 [label="H⁺ (cat. Acetic Acid)", shape=plaintext, fontcolor="#EA4335"]; Catalyst2 [label="H⁺", shape=plaintext, fontcolor="#EA4335"];

// Reaction Flow {rank=same; Aldehyde; Amine; Catalyst1} Aldehyde -> Carbinolamine [label="+ R-NH₂"]; Amine -> Carbinolamine; Catalyst1 -> Carbinolamine [style=dashed, arrowhead=none]; Carbinolamine -> Product [label="- H₂O", dir=forward]; Product -> Water [style=invis]; {rank=same; Product; Water; Catalyst2} Catalyst2 -> Product [style=dashed, arrowhead=none];

} end_dot

General reaction mechanism for Schiff base formation.

The reaction is typically catalyzed by a mild acid, such as glacial acetic acid. The catalyst serves two primary functions:

  • Protonation of the Carbonyl: The acid protonates the oxygen atom of the aldehyde's carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.[7][8]

  • Facilitating Dehydration: The acid protonates the hydroxyl group of the unstable hemiaminal (or carbinolamine) intermediate, converting it into a good leaving group (water) and driving the reaction toward the final imine product.[7][8]

Using a strong acid is counterproductive, as it would protonate the amine nucleophile, rendering it unreactive.[7] The reaction is reversible, so refluxing the mixture helps to drive off the water formed, shifting the equilibrium towards the product side.[8]

Detailed Experimental Protocol

This protocol details the synthesis of a representative Schiff base, (E)-1-((1-benzyl-1H-pyrazol-5-yl)methylene)aniline, from 1-benzyl-1H-pyrazole-5-carbaldehyde and aniline.

Materials and Instrumentation
Reagent/MaterialM.W. ( g/mol )Amount (mmol)QuantitySupplierNotes
1-Benzyl-1H-pyrazole-5-carbaldehyde186.215.00.931 gCommercialStarting aldehyde.
Aniline93.135.00.457 mLCommercialFreshly distilled if discolored.
Absolute Ethanol46.07-25 mLCommercialSolvent.
Glacial Acetic Acid60.05Catalytic2-3 dropsCommercialCatalyst.
Instrumentation
Round-bottom flask (50 mL), Reflux condenser, Magnetic stirrer/hotplate, TLC plates (Silica Gel 60 F254), Buchner funnel, Vacuum filtration setup, Melting point apparatus, FT-IR, NMR.
Synthesis Workflow

Workflow

A typical experimental workflow for synthesizing a pyrazole Schiff base.
Step-by-Step Procedure
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-1H-pyrazole-5-carbaldehyde (0.931 g, 5.0 mmol) in 20 mL of absolute ethanol. Stir until the solid is fully dissolved.

  • Amine Addition: To the stirring solution, add aniline (0.457 mL, 5.0 mmol) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[9][10] A color change or slight warming may be observed.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent spot and the appearance of a new, distinct product spot.

  • Product Isolation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath for 20-30 minutes to encourage precipitation.

  • Precipitation and Filtration: Pour the cooled reaction mixture into a beaker containing 100 mL of crushed ice with constant stirring. A solid precipitate should form.[9] Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with copious amounts of cold distilled water to remove any residual acetic acid and unreacted starting materials. Follow with a wash of a small amount of cold ethanol to remove surface impurities.

Purification Protocol: Recrystallization

Recrystallization is the most common and effective method for purifying solid Schiff bases.[11][12][13]

  • Transfer the crude, air-dried solid to a clean Erlenmeyer flask.

  • Add a minimal amount of hot absolute ethanol to just dissolve the solid completely. The principle is to create a saturated solution at high temperature.

  • Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the Schiff base decreases, and pure crystals will begin to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum desiccator to a constant weight.

    • Trustworthiness Check: The purity of the recrystallized product can be validated by a sharp, un-depressed melting point and clean spectroscopic data.

Characterization of the Synthesized Product

Spectroscopic analysis is essential to confirm the successful formation of the imine bond and the overall structure of the Schiff base.[11][14][15]

TechniqueKey FeatureExpected Result for (E)-1-((1-benzyl-1H-pyrazol-5-yl)methylene)aniline
Appearance Physical StateYellowish crystalline solid
Melting Point Purity IndicatorSharp, defined range (e.g., 115-117 °C)
FT-IR (KBr, cm⁻¹)Imine stretch (C=N)Strong absorption band at ~1620-1640 cm⁻¹ .[5][16]
Aldehyde C=O DisappearanceAbsence of the strong C=O stretch from the starting material (~1680-1700 cm⁻¹).
¹H NMR (CDCl₃, δ ppm)Azomethine proton (-N=CH-)A characteristic singlet downfield at ~8.5-9.5 ppm .[16][17]
Benzyl protons (-CH₂-Ph)A singlet at ~5.5-5.8 ppm (2H).
Aromatic protons (Ar-H)Multiplets in the range of ~6.8-7.8 ppm (12H total, from pyrazole and aniline rings).
¹³C NMR (CDCl₃, δ ppm)Azomethine carbon (-N=C H-)Signal at ~155-165 ppm.[14]
Benzyl carbon (-C H₂-Ph)Signal at ~50-55 ppm.
Mass Spec. (ESI+)Molecular Ion Peak[M+H]⁺ at m/z = 262.13

Applications in Research and Drug Development

The synthesized 1-benzyl-pyrazole Schiff bases are not merely synthetic curiosities; they are valuable scaffolds for further investigation:

  • Antimicrobial Agents: The pyrazole and imine moieties are known pharmacophores for developing new antibacterial and antifungal drugs.[1]

  • Anticancer Research: Many pyrazole-based Schiff bases have shown significant cytotoxic activity against various human cancer cell lines, such as lung (A549) and colon (Caco-2) cancer cells.[2][4]

  • Enzyme Inhibition: These compounds are excellent candidates for screening as inhibitors of enzymes implicated in diseases like diabetes (α-amylase), Alzheimer's (acetylcholinesterase), and inflammation (COX-2).[3]

  • Coordination Chemistry: They can act as bidentate or tridentate ligands, forming stable complexes with transition metals. These metal complexes often exhibit enhanced biological activity compared to the free ligand or can be explored as catalysts.[5][6]

Safety and Handling

Proper laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling solvent vapors and reagent fumes.[20][21]

  • Handling Reagents: Aniline is toxic and readily absorbed through the skin. Handle with extreme care. Pyrazole derivatives and aldehydes can be irritants.[18][22] Avoid contact with skin and eyes.[21]

  • Storage: Schiff bases can be susceptible to hydrolysis.[12] Store the final, dried product in a tightly sealed container in a cool, dry place, preferably in a desiccator.[12]

References

  • Naglah, A. M., Almehizia, A. A., Al-Wasidi, A. S., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals (Basel), 17(5), 655. [Link]

  • Al-Ostath, A., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(19), 7125. [Link]

  • Inventi Journals. (n.d.). Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Inventi Journals. [Link]

  • Naglah, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed, 17(5), 655. [Link]

  • Naglah, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pure Help Center. [Link]

  • Gómez-Benítez, D. I., et al. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. [Link]

  • ResearchGate. (2024). How to purify Schiff base product? ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Chemistry Stack Exchange. [Link]

  • Belmar, J., et al. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff Bases. Molecules, 20(1), 127-144. [Link]

  • El-Sayed, W. A., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2636. [Link]

  • Ali, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]

  • Quora. (2020). Why is the Schiff base prepared in the presence of acetic acid? Quora. [Link]

  • Verma, S., et al. (2026). Design and Development of Pyrazole Schiff Bases Against MRSA: Synthesis, Spectral, and Biological Studies. Infections. [Link]

  • Parikh, K. S., & Vyas, S. P. (2012). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research, 4(5), 2681-2683. [Link]

  • ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization? ResearchGate. [Link]

  • Belmar, J., et al. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv. [Link]

  • Kumar, A., et al. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. [Link]

  • Isloor, A. M., et al. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2024). What is the role of glacial acetic acid in the ring closure of Schiff bases? ResearchGate. [Link]

  • ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]

  • Almadani, E. A., et al. (2025). Synthesis of Schiff Base Complexes and Study their Applications as Catalysts for Esterification of Acetic Acid. Iraqi Journal of Science. [Link]

  • YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

  • Szafranski, K., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(11), 3870-3885. [Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-Benzylpyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

[1] Abstract & Introduction The 1-benzylpyrazole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors and anti-inflammatory agents. While pyrazoles are...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The 1-benzylpyrazole-4-carbaldehyde scaffold is a critical intermediate in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors and anti-inflammatory agents. While pyrazoles are electron-rich heteroaromatics, introducing a carbon electrophile requires overcoming the inherent nucleophilicity of the nitrogen atoms.

The Vilsmeier-Haack reaction remains the gold standard for this transformation due to its high regioselectivity. In N-substituted pyrazoles, the C4 position is the preferred site for Electrophilic Aromatic Substitution (EAS) due to the electronic distribution of the pyrazole ring; the lone pair on the pyrrole-like nitrogen (N1) donates electron density into the ring, activating C4, while the pyridine-like nitrogen (N2) exerts an inductive withdrawing effect that deactivates C3 and C5 relative to C4.

This guide details a robust, scalable protocol for the formylation of 1-benzylpyrazole using phosphoryl chloride (


) and 

-dimethylformamide (DMF), emphasizing safety, exotherm control, and efficient workup strategies to maximize yield and purity.

Mechanistic Principles

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by EAS at the pyrazole C4 position.

Reaction Pathway[2][3][4][5]
  • Reagent Formation:

    
     activates DMF, expelling the dichlorophosphate anion to form the chloroiminium ion (Vilsmeier Reagent ).[1][2][3][4] This step is exothermic.
    
  • Electrophilic Attack: The pyrazole C4 nucleophile attacks the iminium carbon.

  • Elimination: Loss of a proton restores aromaticity, yielding an iminium intermediate.[1]

  • Hydrolysis: Aqueous quenching converts the iminium salt into the target aldehyde.

Mechanistic Visualization

VilsmeierMechanism DMF_POCl3 DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF_POCl3->Vilsmeier 0°C, -PO2Cl2(-) Intermediate Sigma Complex (C4 Attack) Vilsmeier->Intermediate + Substrate Substrate 1-Benzylpyrazole Substrate->Intermediate Iminium Ar-Iminium Salt Intermediate->Iminium -HCl, Aromatization Hydrolysis Hydrolysis (H2O/Base) Iminium->Hydrolysis Product 1-Benzylpyrazole- 4-carbaldehyde Hydrolysis->Product Final Target

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on 1-benzylpyrazole.[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
1-Benzylpyrazole Substrate1.0Limiting reagent.

Activator1.2 - 1.5Corrosive/Water Reactive. Dispense under

.
DMF Solvent/Reagent5.0 - 7.0Dry/Anhydrous grade preferred.
Sodium Acetate BufferExcessUsed for quenching to prevent acid-catalyzed tarring.
DCM / EtOAc Extraction-HPLC grade.
Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Generation (Critical for Safety)
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent: Charge the RBF with anhydrous DMF (5.0 equiv). Cool the system to 0°C using an ice/salt bath.

  • Addition: Transfer

    
     (1.2 equiv) to the addition funnel. Add dropwise to the DMF over 15–20 minutes.
    
    • Expert Insight: Maintain internal temperature

      
      . The solution will turn pale yellow/orange. A white precipitate (the Vilsmeier salt) may form; this is normal. Stir for 30 mins at 0°C.
      
Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve 1-benzylpyrazole (1.0 equiv) in a minimum volume of DMF (1-2 mL per gram of substrate).

  • Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT), then heat to 70–80°C .

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The aldehyde is typically less polar than the starting material but distinct. Reaction time is typically 3–6 hours.

Phase 3: Workup & Hydrolysis
  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (5x reaction volume) containing Sodium Acetate (3.0 equiv).

    • Why Acetate? Direct quenching with water generates HCl, dropping pH < 1. Strong acid at high temps can decompose the pyrazole ring or cause polymerization. Buffering to pH 4–5 ensures clean hydrolysis of the iminium salt.

  • Stirring: Stir the aqueous slurry vigorously for 30–60 minutes. The iminium salt hydrolysis is not instantaneous.

  • Isolation:

    • Method A (Precipitation): If a solid forms, filter, wash with water, and dry.

    • Method B (Extraction): If oil separates, extract with DCM (

      
      ). Wash combined organics with sat. 
      
      
      
      , water, and brine. Dry over
      
      
      and concentrate.
Experimental Workflow Diagram

Workflow Start Start: Dry DMF Cool to 0°C AddPOCl3 Add POCl3 Dropwise (Exotherm Control) Start->AddPOCl3 AddSub Add 1-Benzylpyrazole in DMF AddPOCl3->AddSub Stir 30 min Heat Heat to 70-80°C (3-6 Hours) AddSub->Heat Quench Pour onto Ice/NaOAc (Hydrolysis) Heat->Quench TLC Complete Extract Extract (DCM) Wash (NaHCO3) Quench->Extract Purify Recrystallization or Column Chromatography Extract->Purify

Figure 2: Operational workflow for the synthesis of 1-benzylpyrazole-4-carbaldehyde.

Data Analysis & Characterization

Successful synthesis is confirmed by the appearance of the aldehyde proton and the shift of the C5 proton.

Expected NMR Data

Compound: 1-benzyl-1H-pyrazole-4-carbaldehyde Solvent:


[5]
PositionShift (

ppm)
MultiplicityIntegrationAssignment
-CHO 9.85 Singlet (s)1HAldehyde proton (Diagnostic)
C3-H 8.05Singlet (s)1HPyrazole Ring
C5-H 7.90Singlet (s)1HPyrazole Ring (Shielded by N1)
Ph-H 7.30 – 7.45Multiplet (m)5HBenzyl aromatic protons

5.35Singlet (s)2HBenzylic methylene
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Charring Uncontrolled exotherm during

addition.
Ensure addition is strictly at 0°C. Add

slower.
Starting Material Remains Vilsmeier reagent decomposed by moisture.Use anhydrous DMF. Flame dry glassware. Increase

to 1.5 equiv.
No Aldehyde Peak Incomplete hydrolysis.Increase stirring time during the aqueous quench (Step 8). Ensure pH is not < 1.
Regioisomers (C3/C5) Rare for 1-benzyl, but possible at extreme temps.Maintain reaction temp

.

References

  • Popov, A. V., et al. (2019).[6] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.[6]

  • Kalirajan, R., et al. (2021). "Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of their Antioxidant and Anti-inflammatory Activity." Semantic Scholar.

  • Chemistry Steps. (2023). "The Vilsmeier-Haack Reaction Mechanism and Applications."

  • PubChem. (2023). "1-benzyl-1H-pyrazole-4-carbaldehyde Compound Summary."

Sources

Method

Application Note: Reductive Amination Protocols for 1-Benzyl-1H-pyrazole-5-carbaldehyde

Executive Summary This application note details optimized protocols for the reductive amination of 1-Benzyl-1H-pyrazole-5-carbaldehyde . This specific scaffold is a high-value intermediate in the synthesis of p38 MAP kin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized protocols for the reductive amination of 1-Benzyl-1H-pyrazole-5-carbaldehyde . This specific scaffold is a high-value intermediate in the synthesis of p38 MAP kinase inhibitors, anti-inflammatory agents, and various agrochemicals.

Unlike its 3- or 4-substituted isomers, the 5-carbaldehyde presents a unique synthetic challenge: the steric proximity of the N1-benzyl group to the C5-formyl moiety. This "ortho-like" steric environment can retard imine formation, necessitating tailored protocols to prevent the direct reduction of the aldehyde to the corresponding alcohol (1-benzyl-1H-pyrazol-5-yl)methanol.

This guide provides three validated workflows ranging from standard direct amination to Lewis-acid mediated stepwise procedures for difficult amine partners.

Chemical Context & Reactivity Profile[1][2][3][4]

Substrate Properties[3][4][5]
  • Compound: 1-Benzyl-1H-pyrazole-5-carbaldehyde

  • Molecular Weight: 186.21 g/mol [1]

  • Physical State: Pale yellow to orange solid.

  • Solubility: Soluble in DCM, DCE, THF, MeOH, and EtOAc. Sparingly soluble in hexanes and water.

Mechanistic Challenges (The "5-Position Effect")

In 1-substituted pyrazoles, the substituent at position 5 is adjacent to the N1-substituent.

  • Steric Hindrance: The benzyl group at N1 creates a steric wall that shields the C5-carbonyl carbon. This slows the nucleophilic attack of the amine, making imine formation the rate-determining step.

  • Electronic Effect: The pyrazole ring is electron-rich, but the pyridine-like N2 can act as a hydrogen bond acceptor. However, the primary concern is the competition between imine formation and direct aldehyde reduction .

Implication: Using strong reducing agents (e.g., NaBH₄) in a one-pot mix without pre-forming the imine often leads to the alcohol byproduct. We prioritize Sodium Triacetoxyborohydride (STAB) or Titanium(IV) Isopropoxide mediated protocols.

Decision Logic for Protocol Selection

Use the following logic gate to select the appropriate experimental condition for your specific amine partner.

ProtocolSelection Start START: Select Amine Partner AmineType Analyze Amine Nucleophilicity & Sterics Start->AmineType IsPrimary Is it a Primary Aliphatic Amine (e.g., Benzylamine, Alkyl amines)? AmineType->IsPrimary IsSecondary Is it a Secondary Amine (e.g., Morpholine, Piperidine)? IsPrimary->IsSecondary No MethodA PROTOCOL A: Standard Direct Amination (NaBH(OAc)3 / DCE) IsPrimary->MethodA Yes (High Reactivity) IsWeak Is it a Weak Nucleophile (e.g., Aniline, Electron-deficient)? IsSecondary->IsWeak No IsSecondary->MethodA Yes (Moderate Sterics) MethodB PROTOCOL B: Acid-Catalyzed Amination (NaBH3CN / MeOH / AcOH) IsWeak->MethodB Yes (Anilines) MethodC PROTOCOL C: Lewis Acid Mediated Stepwise (Ti(OiPr)4 / NaBH4) IsWeak->MethodC No (Bulky/Deactivated) Check Switch to Protocol C MethodA->Check If < 50% Conversion

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on amine properties.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (STAB)

Best for: Primary aliphatic amines and unhindered secondary amines. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and reacts selectively with the iminium ion faster than the aldehyde.[2]

Materials:

  • 1-Benzyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[3]

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Optional, use if amine is secondary.

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the aldehyde (1.0 mmol, 186 mg) in DCE (5 mL, 0.2 M).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If using a secondary amine or an amine HCl salt, add 1.0 equiv of Acetic Acid or Triethylamine respectively to adjust pH to ~5-6.

  • Imine Equilibrium: Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: Due to the N1-benzyl steric bulk, this pre-stir is critical to allow the imine/hemiaminal equilibrium to establish before adding the hydride.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (typically 50% EtOAc/Hex). Look for the disappearance of the aldehyde spot.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid-Catalyzed Amination (Cyanoborohydride)

Best for: Anilines, weak nucleophiles, or acid-stable substrates. Safety Warning: Generates HCN gas if acidified strongly. Use in a well-ventilated hood.

Materials:

  • Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

  • Methanol (MeOH) (anhydrous)

  • Glacial Acetic Acid[4][5]

Procedure:

  • Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.2 mmol) in MeOH (5 mL).

  • Catalysis: Add Glacial Acetic Acid dropwise until pH reaches ~4–5 (approx. 2–3 drops).

  • Reduction: Add NaBH₃CN (2.0 mmol, 126 mg).

  • Heating (Optional): If the amine is an electron-deficient aniline, heat to 40–50 °C for 12 hours.

  • Workup: Quench with 1M NaOH (carefully, to pH > 10 to trap cyanide). Extract with EtOAc.[3] Treat aqueous waste with bleach to neutralize cyanide.

Protocol C: Lewis Acid Mediated Stepwise Amination (Ti(OiPr)₄)

Best for: Sterically hindered amines (e.g., tert-butylamine, isopropylamine) or when Protocol A fails (yield < 30%). Mechanism: Ti(OiPr)₄ acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine species before a reducing agent is introduced.

Materials:

  • Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • THF (anhydrous) and Ethanol (absolute)

Procedure:

  • Complexation: In a dry vial, combine aldehyde (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)₄ (2.0 mmol, ~600 µL) in THF (2 mL).

  • Forcing Conditions: Stir the neat/concentrated mixture at RT for 6–18 hours.

    • Observation: The solution often turns viscous or changes color (yellow to orange/red) indicating titanate complex formation.

  • Dilution: Dilute the mixture with absolute Ethanol (4 mL).

  • Reduction: Add NaBH₄ (1.5 mmol, 57 mg) carefully (exothermic). Stir for 2–4 hours.

  • Hydrolysis (Critical Step): Quench by adding water (1 mL). A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product. Concentrate and purify via column chromatography.[3][6]

Quantitative Comparison of Conditions

VariableProtocol A (STAB)Protocol B (Cyanoborohydride)Protocol C (Ti(OiPr)₄)
Solvent DCE or THFMeOHNeat / THF then EtOH
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₄
pH Control Mildly Acidic (AcOH optional)pH 4–5 (AcOH required)Neutral / Basic
Water Tolerance ModerateHighZero (Ti is water sensitive)
Imine Isolation No (One-pot)No (One-pot)In situ formation
Typical Yield 75 – 95%60 – 85%80 – 95% (for difficult substrates)
Side Reaction Alcohol formation (if no pre-stir)Cyanide contaminationTiO₂ emulsion (workup tedious)

Mechanistic Visualization

The following diagram illustrates the critical competition between the desired reductive amination and the undesired direct reduction, highlighting where the protocols intervene.

Mechanism Aldehyde 1-Benzyl-1H-pyrazole-5-CHO Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Side Product: Pyrazol-5-yl Methanol Aldehyde->Alcohol Direct Reduction Amine Amine (R-NH2) Hemiaminal->Aldehyde Reversible Imine Iminium Ion / Imine (Target Intermediate) Hemiaminal->Imine - H2O (Slow due to Sterics) Product Secondary Amine Product Imine->Product Reduction STAB NaBH(OAc)3 (Selective for Imine) STAB->Imine Fast Reaction NaBH4 NaBH4 (Non-selective) NaBH4->Aldehyde Fast Reaction (Avoid in Protocol A) Titanium Ti(OiPr)4 (Traps Water, Forces Imine) Titanium->Hemiaminal Accelerates Dehydration

Figure 2: Reaction pathway showing the competition between imine formation and direct reduction. Protocol C (Titanium) accelerates the "Hemiaminal -> Imine" step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Significant Alcohol Byproduct Reduction occurred before imine formation.1. Increase pre-stir time (up to 2h).2. Switch to Protocol C (Ti(OiPr)₄) to force imine formation.3. Ensure reagents are dry (water hydrolyzes imine).
Low Conversion (<50%) Imine equilibrium is unfavorable or steric clash.1. Add molecular sieves (4Å) to the reaction.2. Heat the imine formation step (50°C) before adding reducing agent.
Tertiary Amine (Dialkylation) Primary amine reacted twice with aldehyde.1. Use excess amine (1.5 – 2.0 equiv).2. Add the aldehyde slowly to the amine solution.
Emulsion during Workup Titanium salts or Boron complexes.1. For Ti: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of water for quenching. Stir for 1h until layers separate.

References

  • Abdel-Magid, A. F., et al. (1996).[7][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Borch, R. F., et al. (1971).[7] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Simenel, A. A., et al. (2021).[8] "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN, 4(1), 18-24. (Demonstrates reactivity of pyrazole carbaldehydes).

  • Common Organic Chemistry. (2023). "Reductive Amination - Sodium Triacetoxyborohydride [NaBH(OAc)3] Standard Protocols."

Sources

Application

multicomponent reactions involving 1-benzylpyrazole-5-carbaldehyde

Application Note: Multicomponent Reactions Involving 1-Benzylpyrazole-5-carbaldehyde Executive Summary & Strategic Value Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. The Scaffold: 1-Be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multicomponent Reactions Involving 1-Benzylpyrazole-5-carbaldehyde

Executive Summary & Strategic Value

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

The Scaffold: 1-Benzyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block. Unlike its more common 4-carbaldehyde isomer, the 5-carbaldehyde places the electrophilic formyl group adjacent to the bridgehead nitrogen (N1). This unique electronic environment—characterized by the inductive withdrawing effect of the adjacent nitrogen—enhances the reactivity of the carbonyl carbon toward nucleophilic attack, making it an ideal substrate for Multicomponent Reactions (MCRs).

Applications:

  • Kinase Inhibition: The pyrazole moiety acts as a hinge-binder bioisostere (e.g., in RIP1 kinase inhibitors).

  • Fragment-Based Drug Design (FBDD): MCRs allow the rapid decoration of the pyrazole core to explore Structure-Activity Relationships (SAR) in "one-pot" procedures.

  • Green Chemistry: The protocols detailed below emphasize atom economy and reduced solvent waste.

Chemistry & Reactivity Profile

Before initiating protocols, the user must understand the substrate's behavior:

  • Numbering: The benzyl group is at position 1.[1][2] The aldehyde is at position 5.

  • Electronic Bias: The C5-formyl group is more reactive toward condensation than benzaldehyde due to the electron-deficient nature of the pyrazole ring (π-excessive but inductively withdrawing at C5).

  • Stability: The molecule is stable under standard oxidative conditions but prone to Cannizzaro disproportionation in strong aqueous base; therefore, mild basic or Lewis acid catalysis is preferred.

Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: Synthesis of Pyrazolyl-imidazo[1,2-a]pyridines. Mechanism: [4+1] Cycloaddition involving a Schiff base intermediate.

Mechanistic Insight

The reaction proceeds via the initial condensation of the 1-benzylpyrazole-5-carbaldehyde (1) with a 2-aminopyridine (2) to form an imine (Schiff base). This intermediate is protonated by the acid catalyst, activating it for nucleophilic attack by the isocyanide (3) . A subsequent intramolecular cyclization and [1,5]-hydride shift yield the fused imidazo[1,2-a]pyridine core.

Experimental Protocol

Reagents:

  • Aldehyde: 1-Benzyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Methodology:

  • Imine Formation (Checkpoint 1):

    • In a 10 mL microwave vial or round-bottom flask, dissolve 1.0 mmol of 1-benzylpyrazole-5-carbaldehyde and 1.0 mmol of 2-aminopyridine in 3 mL of MeOH.

    • Critical Step: Stir at Room Temperature (RT) for 20 minutes.

    • Validation: Spot TLC (Hexane:EtOAc 3:1). Disappearance of the aldehyde spot indicates imine formation.

  • MCR Initiation:

    • Add 1.1 mmol of the isocyanide.

    • Add the catalyst (5 mol% Sc(OTf)₃ is preferred for higher yields; AcOH is a cheaper alternative).

  • Reaction & Monitoring:

    • Stir at RT for 12–24 hours. Alternatively, microwave irradiation at 80°C for 20 minutes accelerates the reaction.

    • Checkpoint 2: Monitor by LC-MS. Look for the [M+H]⁺ peak corresponding to the fused tricyclic product.

  • Work-up & Purification:

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in DCM and wash with sat. NaHCO₃ (to remove acid traces).

    • Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Representative Data (Optimization Table):

EntryCatalystSolventTemp/TimeYield (%)Notes
1NoneMeOHRT / 48h<15%Very slow imine activation.
2AcOH (10%)MeOHRT / 24h65%Standard protocol.
3Sc(OTf)₃ (5%) DCM:MeOH RT / 12h 88% Optimal Condition.
4HCl (conc.)EtOHReflux40%Degradation of isocyanide observed.

Protocol B: Green Synthesis of Dihydropyrano[2,3-c]pyrazoles

Objective: Synthesis of densely functionalized pyranopyrazoles via Knoevenagel-Michael Cyclization. Mechanism: Tandem Knoevenagel condensation followed by Michael addition and cyclization.

Mechanistic Insight

This 4-component reaction involves:

  • Condensation of hydrazine and ethyl acetoacetate to form in situ pyrazolone.

  • Knoevenagel condensation of 1-benzylpyrazole-5-carbaldehyde with malononitrile to form an arylidenemalononitrile.

  • Michael addition of the pyrazolone enol to the arylidenemalononitrile, followed by tautomerization and cyclization.

Experimental Protocol

Reagents:

  • Aldehyde: 1-Benzyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Ketoester: Ethyl acetoacetate (1.0 mmol)

  • Hydrazine: Hydrazine hydrate (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops)

  • Solvent: Ethanol:Water (1:1) or Water (for greener profiles)[3]

Step-by-Step Methodology:

  • Pre-formation of Pyrazolone:

    • Mix ethyl acetoacetate and hydrazine hydrate in 5 mL EtOH:H₂O (1:1). Stir for 5–10 minutes. A white precipitate (pyrazolone) may form.

  • One-Pot Addition:

    • Add 1-benzylpyrazole-5-carbaldehyde and malononitrile directly to the same flask.

    • Add 10 mol% L-Proline.

  • Reaction:

    • Reflux at 80°C for 30–60 minutes.

    • Visual Check: The reaction mixture often solidifies or becomes a heavy slurry as the product precipitates.

  • Work-up (Self-Validating):

    • Cool the mixture to RT.

    • Filter the solid precipitate.[4][5]

    • Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL).

    • Purity Check: This protocol typically yields >95% purity without chromatography. Recrystallize from hot ethanol if necessary.

Visualization of Pathways

Figure 1: Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism

GBB_Mechanism Aldehyde 1-Benzylpyrazole- 5-carbaldehyde Imine Schiff Base (Intermediate) Aldehyde->Imine Condensation Amine 2-Aminopyridine Amine->Imine Cyclization [4+1] Cycloaddition & 1,5-H Shift Imine->Cyclization Activated by Acid Acid Catalyst (Sc(OTf)3) Acid->Cyclization Isocyanide Isocyanide (R-NC) Isocyanide->Cyclization Nucleophilic Attack Product Pyrazolyl-imidazo [1,2-a]pyridine Cyclization->Product Rearrangement

Caption: Mechanistic pathway for the Sc(OTf)₃-catalyzed GBB reaction yielding fused imidazo-pyridines.

Figure 2: Green Synthesis Workflow (Protocol B)

Protocol_B_Workflow Start Reactants: Ethyl Acetoacetate + Hydrazine Step1 In-situ Formation of Pyrazolone Intermediate Start->Step1 Add Add: 1-Benzylpyrazole-5-CHO + Malononitrile + L-Proline Step1->Add React Reflux (EtOH/H2O) 80°C, 30-60 min Add->React Precipitate Product Precipitation React->Precipitate Filter Filtration & Wash (Cold EtOH) Precipitate->Filter Final Pure Dihydropyrano [2,3-c]pyrazole Filter->Final

Caption: Step-by-step workflow for the catalyst-free/green synthesis of pyranopyrazoles.

References

  • Shaabani, A., et al. (2024).[6] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Link

  • Reddy, G. M., et al. (2019).[7] Solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles catalyzed by montmorillonite K10. Journal of Heterocyclic Chemistry. (Cited in PMC context). Link

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Link

  • BenchChem. (2025).[5] Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. Link

  • Nikalje, A. P., et al. (2023).[1] Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly catalyst. International Journal of Scientific Development and Research. Link

Sources

Method

synthesis of pyrano[2,3-c]pyrazoles using 1-benzyl-1H-pyrazole-5-carbaldehyde

Application Note: Strategic Synthesis of Pyrano[2,3-c]pyrazoles using 1-benzyl-1H-pyrazole-5-carbaldehyde Executive Summary & Scientific Rationale The pyrano[2,3-c]pyrazole scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrano[2,3-c]pyrazoles using 1-benzyl-1H-pyrazole-5-carbaldehyde

Executive Summary & Scientific Rationale

The pyrano[2,3-c]pyrazole scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties. This application note details the synthesis of a specific, high-value derivative where the 4-position is substituted with a 1-benzyl-1H-pyrazol-5-yl moiety.

Why this specific aldehyde? Incorporating the 1-benzyl-1H-pyrazole-5-carbaldehyde as the electrophilic component creates a bis-pyrazole hybrid . The 1-benzyl group provides essential lipophilicity for membrane permeability, while the dual-heterocycle architecture increases hydrogen bond acceptor/donor diversity, critical for kinase inhibition (e.g., Chk1, EGFR).

Critical Technical Distinction (Expert Insight): Unlike standard benzaldehydes, the synthesis of the starting material (1-benzyl-1H-pyrazole-5-carbaldehyde) requires strict regiochemical control. Standard Vilsmeier-Haack formylation favors the C-4 position. This protocol utilizes a C-5 lithiation strategy to ensure the correct regioisomer, followed by a green, multi-component reaction (MCR) for the final assembly.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent workflow. The final pyrano[2,3-c]pyrazole is assembled via a One-Pot Four-Component Reaction (4-CR).

Figure 1: Retrosynthetic disconnection showing the convergence of the pyrazole-aldehyde with the pyran-forming components.

Protocol A: Regioselective Synthesis of 1-benzyl-1H-pyrazole-5-carbaldehyde

Causality & Logic: You cannot use Vilsmeier-Haack (POCl3/DMF) here. On N-substituted pyrazoles, electrophilic aromatic substitution (EAS) overwhelmingly favors the electron-rich C-4 position. To install the aldehyde at C-5, we must utilize the acidity of the C-5 proton via lithiation.

Materials:

  • 1-Benzyl-1H-pyrazole (10 mmol)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (11 mmol)

  • Anhydrous THF (50 mL)

  • Dimethylformamide (DMF), anhydrous (15 mmol)

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 1-benzyl-1H-pyrazole and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add n-BuLi dropwise over 20 minutes. Critical: Maintain temperature below -70 °C to prevent benzylic deprotonation or ring fragmentation.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Formylation: Add anhydrous DMF dropwise. Stir for 30 mins at -78 °C, then allow to warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2).

Yield Expectation: 75-85% Validation: ¹H NMR should show a singlet aldehyde proton around 9.8-10.0 ppm and C-4/C-3 protons as doublets (distinct from the C-3/C-5 singlets seen in the C-4 aldehyde isomer).

Protocol B: One-Pot Synthesis of the Pyrano[2,3-c]pyrazole

This protocol utilizes a "Green Chemistry" approach using ethanol and a mild base catalyst, avoiding toxic solvents like DMF or pyridine.

Components:

  • Aldehyde: 1-benzyl-1H-pyrazole-5-carbaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Ketoester: Ethyl acetoacetate (1.0 mmol)

  • Hydrazine: Hydrazine hydrate (1.0 mmol)

  • Solvent: Ethanol:Water (4:1 ratio, 10 mL)

  • Catalyst: DABCO (10 mol%) or Sodium Benzoate (15 mol%)

Experimental Workflow:

  • Pyrazolone Formation (In-Situ):

    • In a 50 mL flask, mix Ethyl Acetoacetate and Hydrazine Hydrate in 5 mL ethanol.

    • Stir at room temperature for 10 minutes. A white precipitate (3-methyl-5-pyrazolone) may form. Note: Pre-forming this intermediate reduces side reactions.

  • Four-Component Assembly:

    • Add the Aldehyde (from Protocol A), Malononitrile , and the Catalyst (DABCO) to the reaction mixture.

    • Add the remaining solvent (Ethanol/Water).

  • Reflux:

    • Heat the mixture to reflux (80 °C) for 60–90 minutes.

    • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The aldehyde spot should disappear.

  • Isolation:

    • Cool the mixture to room temperature.

    • The product usually precipitates as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash with ice-cold ethanol (2 x 5 mL) and water (2 x 5 mL).

  • Purification:

    • Recrystallize from hot ethanol. Chromatography is rarely needed for this specific scaffold due to the high atom economy of the precipitation.

Mechanistic Pathway

Understanding the sequence is vital for troubleshooting. The reaction proceeds through two converging pathways that meet at the Michael addition.[1]

Figure 2: Mechanistic convergence. The rate-determining step is often the Michael addition of the pyrazolone to the arylidene intermediate.

Data Analysis & Catalyst Comparison

The choice of catalyst significantly impacts yield and reaction time. The following table summarizes expected performance based on literature precedents for similar electron-rich heterocyclic aldehydes.

CatalystLoad (mol%)SolventTime (min)Yield (%)Notes
DABCO 10H₂O/EtOH45-6092-95 Best balance of speed and yield.
Na-Benzoate 15H₂O90-12085-88Greenest option; slower.
L-Proline 10MeOH12080-85Organocatalytic; easy washout.
None (Reflux) -EtOH240+60-70Requires prolonged heating; lower purity.

Troubleshooting & Expert Tips

  • Problem: Oiling Out.

    • Cause: The intermediate arylidene is lipophilic (due to the benzyl group).

    • Solution: Add a small amount of PEG-400 (5 mol%) to the aqueous ethanol mixture to act as a phase transfer catalyst/dispersant.

  • Problem: Low Yield of Aldehyde (Protocol A).

    • Cause: Incomplete lithiation or moisture in DMF.

    • Solution: Ensure the n-BuLi is titrated before use. Distill DMF over CaH₂.

  • Regioisomer Check:

    • Always run a NOESY NMR on the final product. You should see a correlation between the pyran ring protons and the benzyl group if the conformation is folded, but the primary check is the starting material purity.

References

  • Vilsmeier-Haack vs.

    • Title: Regioselective synthesis of 1,3,5-substituted pyrazoles.[2]

    • Source:Arkivoc (2019).
    • URL:[Link] (General reference for pyrazole functionalization logic).

  • MCR Synthesis Protocol (DABCO Catalysis)

    • Title: DABCO catalyzed rapid one-pot synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives in aqueous media.[3]

    • Source:ResearchG
    • URL:[Link]

  • Green Chemistry & Biological Activity

    • Title: One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium.[4]

    • Source:Growing Science (2013).
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles.[1][5][2][3][4][6][7][8]

    • Source:Journal of Chemical and Pharmaceutical Research (2014).[6]

    • URL:[Link]

Sources

Application

using 1-benzyl-1H-pyrazole-5-carbaldehyde as a ligand in coordination chemistry

This Application Note provides a comprehensive technical guide for using 1-benzyl-1H-pyrazole-5-carbaldehyde as a ligand precursor in coordination chemistry. Quick Reference: Compound Profile Compound Name: 1-Benzyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using 1-benzyl-1H-pyrazole-5-carbaldehyde as a ligand precursor in coordination chemistry.

Quick Reference: Compound Profile
  • Compound Name: 1-Benzyl-1H-pyrazole-5-carbaldehyde

  • CAS Number: 63874-95-3 (Note: Isomeric purity is critical; distinguish from 4-carbaldehyde).

  • Role: Ligand Precursor (Schiff Base scaffold).

  • Key Reactivity: Carbonyl condensation (C=O

    
     C=N).
    
  • Coordination Potential: Monodentate (via imine N) or Multidentate (dependent on amine co-ligand).

Part 1: Scientific Context & Ligand Design

1.1 The "5-Position" Structural Imperative

In coordination chemistry, the utility of pyrazole aldehydes depends entirely on the position of the aldehyde group relative to the ring nitrogens.

  • 3-Carbaldehyde Isomers: The aldehyde is adjacent to the pyridine-like nitrogen (

    
    ). Condensation forms a Schiff base that can create a stable 5-membered chelate ring with a metal ion (
    
    
    
    ).
  • 5-Carbaldehyde Isomers (Target): In 1-benzyl-1H-pyrazole-5-carbaldehyde, the aldehyde is at position 5, adjacent to the pyrrole-like nitrogen (

    
    ). Since 
    
    
    
    bears the benzyl group and its lone pair is involved in aromaticity, it cannot coordinate .
    • Implication: The pyrazole ring in this specific isomer acts as a steric/lipophilic pendant rather than a chelating unit. The coordination chemistry is driven by the amine component used to form the Schiff base (e.g., thiosemicarbazide, o-aminophenol).

1.2 Strategic Applications
  • Bioinorganic Chemistry: The benzyl-pyrazole moiety is a known pharmacophore (e.g., in anticancer agents like crizotinib analogues). Metal complexes (Cu, Pt, Ru) of these ligands are investigated for cytotoxicity against MCF-7 and HeLa cell lines.

  • Catalysis: The steric bulk of the 1-benzyl group at the 5-position forces the metal center into specific geometries, potentially enhancing selectivity in olefin oxidation or coupling reactions.

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis (Schiff Base Condensation)

Objective: Convert the aldehyde into a chelating Schiff base ligand. Example: Synthesis of 1-benzyl-1H-pyrazole-5-carbaldehyde thiosemicarbazone (L1) .

Reagents
  • 1-Benzyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Ethanol (Abs.) or Methanol (HPLC grade)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 20 mL of hot ethanol (

    
    ).
    
  • Addition: Add 1.0 mmol of 1-benzyl-1H-pyrazole-5-carbaldehyde dropwise to the hot solution.

  • Catalysis: Add 3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Reflux the mixture at

    
     for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Isolation: Cool to room temperature. The Schiff base often precipitates as a white/yellow crystalline solid.

  • Purification: Filter and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Protocol B: Metal Complexation (General Procedure)

Objective: Coordinate the ligand (L1) to a transition metal (e.g., Cu(II), Ni(II), Co(II)).

Reagents
  • Ligand L1 (Synthesized in Protocol A) (2.0 eq for

    
    , 1.0 eq for 
    
    
    
    )
  • Metal Salt (

    
    , 
    
    
    
    , etc.) (1.0 eq)
  • Solvent: Ethanol/Methanol mixture (1:1)

Step-by-Step Methodology
  • Ligand Solution: Dissolve 2.0 mmol of Ligand L1 in 25 mL of hot ethanol.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt in 10 mL of methanol and add it dropwise to the ligand solution under continuous stirring.

  • Reaction: Reflux for 4–6 hours. A distinct color change (e.g., green to brown for Cu) indicates complexation.

  • Precipitation: If no precipitate forms upon cooling, reduce volume by rotary evaporation to ~10 mL and refrigerate overnight.

  • Filtration: Filter the complex, wash with cold methanol and diethyl ether (to remove unreacted ligand).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Part 3: Characterization & Data Analysis

3.1 Spectroscopic Validation

Use this table to interpret your data.

TechniqueFeatureLigand (Free)Metal ComplexInterpretation
FT-IR

(Imine)

Shift

Indicates coordination via Azomethine N.
FT-IR

(Thio)

Weakens or disappearsIndicates coordination via Sulfur (thiol form).
1H NMR

(Imine)

Shifted downfieldDeshielding due to metal electron withdrawal.
1H NMR

(Aldehyde)

Absent Confirms successful Schiff base formation.
UV-Vis d-d TransitionsNone

bands
Diagnostic of metal geometry (Tetrahedral/Octahedral).
3.2 Structural Logic Diagram

The following diagram illustrates the synthesis pathway and the structural constraint at the 5-position.

G Aldehyde 1-Benzyl-1H-pyrazole- 5-carbaldehyde (Precursor) SchiffBase Schiff Base Ligand (C=N formed) Aldehyde->SchiffBase Condensation (H+, Reflux) Amine Amine Source (e.g., Thiosemicarbazide) Amine->SchiffBase Complex Metal Complex (Coordination) SchiffBase->Complex Metal Salt (MCl2) Constraint STERIC CONSTRAINT: N1-Benzyl blocks N2 chelation. Ligand acts as N,S or N,O donor (Not N,N from pyrazole) Constraint->Complex Dictates Geometry

Caption: Synthesis workflow highlighting the steric constraint of the 1-benzyl-5-carbaldehyde isomer.

Part 4: Expert Tips & Troubleshooting

  • Solubility Issues:

    • Problem: The 1-benzyl group makes the ligand lipophilic. It may not dissolve well in pure methanol.

    • Solution: Use a DCM/Methanol (1:1) mixture for the complexation step if the ligand precipitates too early.

  • Isomer Verification:

    • Commercial sources sometimes confuse 1-benzyl-1H-pyrazole-4 -carbaldehyde with the 5 -carbaldehyde.

    • Check: In 1H NMR, the 4-H proton of the 5-carbaldehyde appears as a doublet or singlet around 6.5-7.0 ppm. The 4-carbaldehyde has a proton at position 5 (adjacent to N1) which is typically more deshielded (> 8.0 ppm).

  • Crystallization:

    • These complexes often form oils due to the flexible benzyl group.

    • Tip: Triturate the oil with cold diethyl ether or hexane to induce solidification. Slow evaporation of an acetonitrile solution is best for X-ray quality crystals.

References

  • Sigma-Aldrich. 1-Benzyl-1H-pyrazole-4-carbaldehyde Product Specification. (Note: Used for physical property comparison). Link

  • National Institutes of Health (PubChem). 1-Benzyl-1H-pyrazole-5-carbaldehyde Structure and Data. Link

  • ResearchGate. Coordination modes of 5-pyrazolones: A solid-state overview. (Provides context on pyrazole coordination modes). Link

  • Asian Journal of Chemistry. Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. (Protocol validation for pyrazole-Schiff bases). Link

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. (Applications in drug development). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrazole Aldehyde Stability &amp; Handling

Topic: Preventing Oxidation of Pyrazole Aldehydes During Storage Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Troubleshooting & FAQs).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Pyrazole Aldehydes During Storage Audience: Researchers, scientists, and drug development professionals. Format: Technical Support Center (Troubleshooting & FAQs).

Current Status: Online 🟢 Agent: Senior Application Scientist (Chemistry Division) Ticket Subject: Stability Protocols for Pyrazole-3/4/5-Carbaldehydes

Executive Summary

Pyrazole aldehydes are critical pharmacophores in medicinal chemistry (e.g., kinase inhibitors, anti-inflammatory agents). However, they exhibit a distinct instability profile compared to simple benzaldehydes. The electron-rich pyrazole ring, coupled with the reactive formyl group, makes them highly susceptible to autoxidation , converting the desired aldehyde into the corresponding carboxylic acid (often a white solid turning yellow/brown).

This guide synthesizes mechanistic insights with practical, field-proven protocols to prevent, detect, and reverse this degradation.

Part 1: The Diagnosis (Is my sample compromised?)

Q: My white pyrazole aldehyde solid has turned yellow. Is it still usable?

A: Color change is the first indicator of autoxidation, often due to the formation of trace conjugated impurities or radical intermediates, even if the bulk is still aldehyde. However, you must quantify the extent of oxidation before proceeding.

Diagnostic Workflow:

MethodSign of Degradation (Carboxylic Acid Formation)Acceptance Criteria

H NMR
Disappearance/Broadening of aldehyde singlet (9.5–10.5 ppm ). Appearance of broad COOH singlet (11.0–13.0 ppm ).>95% Integration ratio (CHO vs. COOH)
LC-MS Appearance of [M+16] peak (oxidation). Note: Acids often ionize poorly in positive mode; check negative mode (ES-) for [M-H].<2% Acid peak area
TLC Acid impurity typically streaks or stays at the baseline (highly polar) compared to the less polar aldehyde.Single spot (visualize w/ DNP stain)

Field Note: Pyrazole NH protons can sometimes be confused with carboxylic acid protons in NMR. Add a drop of D₂O; both will exchange, but the chemical shift drift upon concentration change is more pronounced for carboxylic acids due to dimer disruption.

Part 2: The Root Cause (Why is this happening?)

Q: I stored it in a closed vial. Why did it oxidize?

A: "Closed" is not "Inert." Pyrazole aldehydes undergo radical-chain autoxidation . This process is autocatalytic—once it starts, it accelerates. It does not require a catalyst; ambient light and trace oxygen in the headspace are sufficient initiators.

Mechanism of Failure: The electron-rich pyrazole ring can stabilize the intermediate acyl radical, lowering the activation energy for hydrogen abstraction relative to unactivated aldehydes.

Autoxidation Aldehyde Pyrazole Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ (Air) Peroxy->Radical Cycle Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO (H-Abstraction) Peracid->Radical Chain Propagation Acid Carboxylic Acid (R-COOH) Peracid->Acid + R-CHO (Baeyer-Villiger like)

Figure 1: Radical-chain autoxidation mechanism of aldehydes.[1] Note the cyclic propagation step where the product (Peracid) reacts with the starting material (Aldehyde) to generate more Acid.

Part 3: Prevention Protocols (Storage)

Q: What are the absolute best conditions for long-term storage?

A: You must break the "Fire Triangle" of autoxidation: Oxygen , Light , and Heat .

Standard Operating Procedure (SOP) for Storage:

  • Container: Use amber glass vials to block UV light (which initiates radical formation).

  • Atmosphere: Purge the headspace with Argon (preferred over Nitrogen due to higher density) before sealing.

    • Pro-Tip: Parafilm is permeable to oxygen over time. Use a vial with a Teflon-lined screw cap and wrap the junction with electrical tape or use a heat-shrink seal for >1 month storage.

  • Temperature: Store at -20°C . Reaction rates for autoxidation drop significantly at sub-zero temperatures.

  • Solvent Exclusion: Store as a dry solid. Solutions (especially in ethers like THF or Dioxane) are prone to peroxide formation, which rapidly initiates aldehyde oxidation.

Part 4: Remediation (Purification)

Q: My sample is 15% oxidized. Can I save it?

A: Yes. You have two primary options depending on the scale and the specific pyrazole properties.

Method A: The "Bicarbonate Wash" (Best for <5g, stable aldehydes)

This relies on the acidity difference. Pyrazole carboxylic acids (pKa ~3-4) are significantly more acidic than the aldehyde and the pyrazole NH (pKa ~14).

  • Dissolve the impure solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic layer 2x with saturated aqueous NaHCO₃ .

    • Mechanism:[1][2][3][4][5][6] The base deprotonates the carboxylic acid (R-COOH → R-COO⁻Na⁺), pulling it into the aqueous layer.

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

Warning: If your pyrazole has an acidic NH (unsubstituted at N1), strong base might deprotonate the pyrazole ring itself, potentially dragging the aldehyde into the water layer. In this case, use Method B.

Method B: The Bisulfite Adduct Protocol (High Purity / N-H Pyrazoles)

This method is highly specific for aldehydes, separating them from acids, ketones, and other non-carbonyl impurities.

Protocol:

  • Formation: Dissolve crude material in a minimal amount of Ethanol/Water (1:1). Add 1.5 equivalents of Sodium Bisulfite (NaHSO₃) . Stir vigorously for 1-2 hours.

    • Observation: The aldehyde-bisulfite adduct usually precipitates as a white solid.

  • Wash: Filter the solid and wash with ether/EtOAc. (The impurities, including the acid, stay in the filtrate).

  • Regeneration: Suspend the solid in EtOAc. Add 10% aqueous Na₂CO₃ or NaOH (monitor pH to ~10-12) and stir until the solid dissolves.

  • Isolation: Separate the organic layer, dry, and concentrate to recover pure aldehyde.

Purification Start Oxidized Pyrazole Aldehyde (Mixture: R-CHO + R-COOH) Decision Is Pyrazole N-H present? Start->Decision MethodA Method A: Basic Wash (Use NaHCO3) Decision->MethodA No (N-Alkyl) MethodB Method B: Bisulfite Adduct (Specific Isolation) Decision->MethodB Yes (N-H) or High Purity Req. ProcessA 1. Dissolve in EtOAc 2. Wash w/ sat. NaHCO3 3. Acid goes to Aqueous 4. Aldehyde stays in Organic MethodA->ProcessA ProcessB 1. Add sat. NaHSO3 2. Filter ppt (Adduct) 3. Wash away impurities 4. Regenerate w/ Base MethodB->ProcessB

Figure 2: Decision matrix for purifying oxidized pyrazole aldehydes.

Part 5: Advanced Stabilization Strategies

Q: I need to ship this compound. How do I stabilize it?

A: If cold chain shipping isn't possible, consider these chemical stabilization techniques:

  • Acetal Protection: Convert the aldehyde to a dimethyl acetal or 1,3-dioxolane.

    • Pros: Extremely stable to oxidation.

    • Cons: Requires a deprotection step (acidic hydrolysis) before use.

  • Radical Scavengers: Add 0.1% w/w BHT (Butylated hydroxytoluene) .

    • Mechanism:[1][2][3][4][5][6] BHT scavenges the peroxy radicals, terminating the chain reaction shown in Figure 1.

    • Usage: Ensure the end-user knows BHT is present; it can be removed by a simple silica plug filtration.

References

  • Mechanisms of Aldehyde Autoxid

    • Ingold, K. U. (1969). Peroxy radicals.[1] Accounts of Chemical Research.

    • Context: Foundational text on the radical chain mechanism of autoxidation.[1]

  • Purific

    • Boucher, M. M., et al. (2017).[7] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.

    • Context: Detailed optimization of the bisulfite method for aldehyde purific
  • Stability of Heterocyclic Aldehydes

    • BenchChem Technical Support.[6][8] (2025).[2][6][9][8][10][11][12] Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

    • Context: Specific data on pyrazole derivative handling and oxidation risks.[6][13]

  • NMR Characteriz

    • LibreTexts Chemistry. (2025).[2][6][9][8][10][11][12] Oxidation of Aldehydes and Ketones.

    • Context: Spectroscopic distinctions between R-CHO and R-COOH.

Sources

Optimization

solubility issues of 1-benzyl-1H-pyrazole-5-carbaldehyde in ethanol vs DMSO

This technical guide addresses common solubility challenges encountered with 1-benzyl-1H-pyrazole-5-carbaldehyde, providing troubleshooting protocols and in-depth scientific explanations to support researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses common solubility challenges encountered with 1-benzyl-1H-pyrazole-5-carbaldehyde, providing troubleshooting protocols and in-depth scientific explanations to support researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 1-benzyl-1H-pyrazole-5-carbaldehyde in ethanol. Is this expected?

A1: Yes, it is not uncommon to experience limited solubility of 1-benzyl-1H-pyrazole-5-carbaldehyde in ethanol at room temperature. While ethanol is a polar protic solvent capable of hydrogen bonding, the relatively large, non-polar benzyl group on the pyrazole ring can hinder complete dissolution, especially at higher concentrations.

Q2: My compound appears to be dissolving in ethanol upon heating, but crashes out of solution upon cooling. Why does this happen?

A2: This phenomenon, known as recrystallization, occurs when a compound's solubility is temperature-dependent. Heating the solution provides the necessary energy to overcome the crystal lattice energy and solvate the molecules. However, as the solution cools, the kinetic energy of the solvent molecules decreases, and they are no longer able to keep the compound fully solvated, leading to its precipitation out of the solution.

Q3: Is DMSO a better solvent choice for 1-benzyl-1H-pyrazole-5-carbaldehyde?

A3: In many cases, yes. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent with a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including many pyrazole derivatives.[1] It is often observed that pyrazole-carbaldehydes that are sparingly soluble in other common organic solvents are readily soluble in DMSO.[1]

Q4: Can I use a co-solvent system to improve solubility in ethanol?

A4: Absolutely. Using a co-solvent system is a common and effective strategy. Adding a small amount of a stronger solvent, such as DMSO or N,N-dimethylformamide (DMF), to your ethanol solution can significantly enhance the solubility of 1-benzyl-1H-pyrazole-5-carbaldehyde.

Understanding the Science: Polarity and Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 1-benzyl-1H-pyrazole-5-carbaldehyde possesses both polar and non-polar characteristics:

  • Polar Moieties: The pyrazole ring with its nitrogen atoms and the carbaldehyde group are polar and capable of dipole-dipole interactions.

  • Non-Polar Moiety: The benzyl group is a large, non-polar, and hydrophobic component.

The interplay between these groups dictates the compound's solubility in different solvents.

  • Ethanol (C₂H₅OH): A polar protic solvent. While it can interact with the polar parts of the molecule, the large non-polar benzyl group can limit overall solubility.

  • DMSO ((CH₃)₂SO): A highly polar aprotic solvent. Its strong dipole moment allows it to effectively solvate both the polar and, to some extent, the non-polar regions of the molecule, leading to generally higher solubility.

Troubleshooting Guide: Overcoming Solubility Issues

If you are encountering solubility problems with 1-benzyl-1H-pyrazole-5-carbaldehyde, follow this troubleshooting workflow:

G cluster_0 Identify the Issue cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Solutions cluster_3 Outcome start Compound does not fully dissolve in ethanol at room temperature step1 Apply gentle heating (e.g., 40-50°C) with continuous stirring start->step1 Try first step2 Use sonication to aid dissolution step1->step2 If precipitation occurs on cooling solution1 Switch to DMSO as the primary solvent step2->solution1 For maximum solubility solution2 Create a co-solvent system (Ethanol + minimal DMSO) step2->solution2 To maintain an ethanol-based system end Successful Dissolution solution1->end solution2->end

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Dissolution in Ethanol with Gentle Heating

Objective: To dissolve 1-benzyl-1H-pyrazole-5-carbaldehyde in ethanol for reactions that can be conducted at elevated temperatures.

Materials:

  • 1-benzyl-1H-pyrazole-5-carbaldehyde

  • Anhydrous ethanol

  • Stir plate with heating capability

  • Magnetic stir bar

  • Thermometer

Procedure:

  • To a clean, dry flask, add the desired amount of 1-benzyl-1H-pyrazole-5-carbaldehyde.

  • Add the calculated volume of ethanol.

  • Place the flask on the stir plate and add the magnetic stir bar.

  • Begin stirring at a moderate speed.

  • Gently heat the mixture to 40-50°C. Monitor the temperature closely to avoid boiling the solvent.

  • Continue stirring and heating until the solid is completely dissolved.

  • Note: Be aware that the compound may precipitate out of solution if allowed to cool to room temperature. This protocol is best suited for reactions that are performed at elevated temperatures.

Protocol 2: Preparation of a Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of 1-benzyl-1H-pyrazole-5-carbaldehyde for easy dilution into various experimental media.

Materials:

  • 1-benzyl-1H-pyrazole-5-carbaldehyde

  • Anhydrous DMSO

  • Vortex mixer or sonicator

  • Appropriate glassware (e.g., volumetric flask)

Procedure:

  • Accurately weigh the desired amount of 1-benzyl-1H-pyrazole-5-carbaldehyde and add it to a volumetric flask.

  • Add a portion of the total required volume of DMSO to the flask.

  • Agitate the mixture using a vortex mixer or by placing it in a sonicator bath until the solid is fully dissolved.

  • Once dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the stock solution appropriately, protected from light and moisture.

Protocol 3: Using a Co-Solvent System (Ethanol/DMSO)

Objective: To enhance the solubility of 1-benzyl-1H-pyrazole-5-carbaldehyde in an ethanol-based system for room temperature applications.

Materials:

  • 1-benzyl-1H-pyrazole-5-carbaldehyde

  • Anhydrous ethanol

  • Anhydrous DMSO

  • Magnetic stir plate and stir bar

Procedure:

  • Add the 1-benzyl-1H-pyrazole-5-carbaldehyde to a clean, dry flask.

  • Add the majority of the final desired volume of ethanol (e.g., 90-95%).

  • Begin stirring the suspension at room temperature.

  • Slowly add DMSO dropwise to the stirring suspension.

  • Continue adding DMSO until the solid completely dissolves.

  • Note the final ratio of ethanol to DMSO for reproducibility in future experiments.

Summary of Solvent Properties and Recommendations

SolventPolarityTypeRecommended Use
Ethanol PolarProticSuitable for reactions at elevated temperatures or as the primary solvent in a co-solvent system.
DMSO Highly PolarAproticRecommended as the primary solvent for preparing concentrated stock solutions and for applications requiring high solubility at room temperature.[1]

References

Sources

Troubleshooting

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

[1] Status: Operational Ticket ID: VH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The Vilsmeier-Haack (VH) reaction is the industry standard for introd...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: VH-PYR-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The Vilsmeier-Haack (VH) reaction is the industry standard for introducing a formyl group (-CHO) at the C-4 position of the pyrazole ring.[1] However, low yields are a frequent bottleneck, typically caused by three critical failure points: moisture-induced reagent decomposition , substrate deactivation (electronic effects) , or pH-mismanagement during hydrolysis .

This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges of pyrazole substrates.

Module 1: The Reagent Engine (Formation & Stability)

The Core Problem: The Vilsmeier reagent (chloromethyliminium salt) is hygroscopic and thermally unstable. If your reaction mixture does not turn the characteristic yellow-to-orange color (or remains colorless/precipitates early), the "engine" of the reaction has failed before the substrate was even introduced.

Troubleshooting Protocol: Reagent Generation
SymptomDiagnosisCorrective Action
No Color Change Reagent failed to form.Ensure DMF is anhydrous (<0.05% water). Distill POCl₃ if it is dark/viscous.
Rapid Solidification "Thermal Runaway" polymerized the reagent.Control exotherm. Keep T < 5°C during POCl₃ addition.
Dark Tar Formation Decomposition due to high temp.[1]Reduce addition rate. Use a cooling bath (Ice/Salt).
Technical Insight: The "Cold-then-Hot" Strategy

Unlike benzene derivatives, pyrazoles often require a "pre-formed" reagent strategy.

  • Generation: Add POCl₃ to DMF at 0°C under Argon. Stir for 15–30 mins.

  • Addition: Add the pyrazole (dissolved in minimal DMF) to the cold reagent.

  • Activation: Only then heat to the target temperature (70–120°C).

Critical Check: Do not mix all reagents at room temperature. The exotherm from mixing POCl₃ and DMF can degrade the pyrazole if present prematurely.[1]

Module 2: Substrate Reactivity (Electronic Deactivation)

The Core Problem: Pyrazoles are generally electron-rich, but N1-substituents (e.g., p-nitrophenyl) or C3-substituents (e.g., -CF3) can severely deactivate the C-4 position, halting the electrophilic aromatic substitution (EAS).

Optimization Workflow: Overcoming Deactivation

If starting material remains after 4 hours at 80°C, the standard kinetic barrier is too high.

Option A: Thermal Escalation (The Popov Protocol) Research indicates that for electron-deficient pyrazoles (e.g., 5-chloro-1H-pyrazoles), increasing temperature to 120°C and reaction time to 2–6 hours is necessary to drive conversion.

  • Reference: Popov et al. demonstrated that 70°C yielded 0% product for certain deactivated pyrazoles, while 120°C afforded 55–85% yields [1].

Option B: Microwave Irradiation (Advanced) For extremely stubborn substrates, microwave heating can accelerate the formation of the intermediate iminium salt.

  • Parameters: 300W, 90–110°C, 2–10 minutes.

  • Impact: Yields can improve from <40% (thermal) to >75% (MW) due to rapid, uniform heating that bypasses decomposition pathways [2].

Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction mechanism where yield is often lost.

VilsmeierMechanism Start Start: DMF + POCl3 Reagent Vilsmeier Reagent (Chloroiminium Salt) Start->Reagent 0°C, Anhydrous Fail1 FAILURE: Moisture (Reagent Hydrolysis) Start->Fail1 H2O present Substrate Add Pyrazole (Electron Rich C-4) Reagent->Substrate Addition at 0°C Intermediate Iminium Salt Intermediate Substrate->Intermediate Heat (70-120°C) EAS Mechanism Fail2 FAILURE: N-Formylation (Wrong Regioselectivity) Substrate->Fail2 Kinetic Control (Low Temp) Hydrolysis Hydrolysis (Water/Base) Intermediate->Hydrolysis Quench Product 4-Formylpyrazole Hydrolysis->Product Buffer pH 6-8 Fail3 FAILURE: pH Shock (Decomposition) Hydrolysis->Fail3 pH < 2 or > 10

Figure 1: Critical Control Points in the Vilsmeier-Haack Pyrazole Formylation Workflow.

Module 3: Work-up & Isolation (The "pH Trap")

The Core Problem: The intermediate formed is a stable iminium salt. It must be hydrolyzed to release the aldehyde.[2] However, this salt is stable in acid but the aldehyde product can be sensitive to strong base.

The "Inverse Addition" Protocol

Many protocols suggest pouring water into the reaction. Do not do this. It creates a violent exotherm and local hot-spots of acidity.

Correct Procedure:

  • Quench: Pour the reaction mixture slowly onto a slurry of Crushed Ice + Sodium Acetate (aq) .

  • Buffering: The target pH is 6–8 .

    • Too Acidic (pH < 3): Hydrolysis is incomplete; iminium salt remains in the aqueous layer.

    • Too Basic (pH > 9): Cannizzaro reaction or ring cleavage can occur.

  • Extraction: Once neutralized, stir for 1 hour to ensure complete hydrolysis before extracting with DCM or Ethyl Acetate.

Comparative Yield Analysis

The following data summarizes yield improvements based on protocol modifications for deactivated pyrazoles (e.g., 1,3-diphenylpyrazole).

VariableStandard ProtocolOptimized ProtocolImpact Factor
Reagent Ratio 1:1 (POCl₃:Substrate)3:1 to 4:1 Drives equilibrium for deactivated rings [1].
Temperature 60–80°C110–120°C Overcomes activation energy barrier.
Hydrolysis Water quenchNaOAc Buffer (pH 7) Prevents acid-catalyzed decomposition.
Yield 35–45%75–88% Significant improvement.

Frequently Asked Questions (FAQ)

Q: Why am I getting the N-formyl product instead of the C-4 formyl product? A: This is often a kinetic vs. thermodynamic control issue. N-formylation is kinetically favored at lower temperatures but is often reversible. Increasing the temperature (thermodynamic control) promotes the irreversible C-4 formylation. If the problem persists, ensure your N1 position is protected or substituted (e.g., N-methyl, N-phenyl) [3].

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Generally, no. POCl₃ is preferred because the phosphate byproduct is a better leaving group than the sulfite equivalent in this specific mechanism, and POCl₃ is less prone to producing sulfur-based side products on the pyrazole ring.

Q: My product is water-soluble and I can't extract it. A: 4-formylpyrazoles can be amphoteric. If your product is stuck in the aqueous phase:

  • Saturate the aqueous layer with NaCl (Salting out).

  • Use a more polar organic solvent for extraction, such as CHCl₃/Isopropanol (3:1) .

  • Check the pH; if the pyrazole has an NH group, it might be deprotonated (anionic) at high pH or protonated (cationic) at low pH. Aim for the isoelectric point (usually pH ~7).

References

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.[3]

  • Swarnkar, D. (2012). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation. The Pharma Innovation Journal.[4]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • BenchChem. (2025).[1][5] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift of the Aldehyde Proton in 1-Benzyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Specifically,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Specifically, the chemical shift of a proton in ¹H NMR provides a wealth of information about its electronic environment. The aldehyde proton is particularly noteworthy, resonating in a distinct downfield region of the spectrum, typically between 9 and 10 ppm[1][2][3][4][5][6]. This deshielding is a consequence of the magnetic anisotropy of the carbonyl group[7][8][9]. For medicinal chemists and drug development professionals, understanding the nuances of these chemical shifts in heterocyclic systems like pyrazoles is critical for confirming molecular identity, assessing purity, and gaining insights into molecular conformation and electronics.

This guide provides an in-depth analysis of the ¹H NMR chemical shift of the aldehyde proton in 1-benzyl-1H-pyrazole-5-carbaldehyde. We will explore the theoretical underpinnings of its chemical shift, compare it with structurally related heterocyclic aldehydes, and provide a detailed experimental protocol for acquiring high-quality ¹H NMR spectra.

The Chemical Shift of the Aldehyde Proton: A Closer Look

The chemical shift of an aldehyde proton is primarily governed by two major factors:

  • Magnetic Anisotropy of the Carbonyl Group: The circulation of electrons in the C=O double bond generates a local magnetic field. This induced field deshields the attached proton, causing it to resonate at a lower field (higher ppm value)[7][8][9].

  • Electronic Effects of the Aromatic System: When the aldehyde is conjugated with an aromatic ring, the ring current can either shield or deshield the aldehyde proton, depending on its position relative to the ring. Furthermore, the electron-donating or electron-withdrawing nature of the aromatic system can influence the electron density at the aldehyde proton, thereby affecting its chemical shift[7].

In the case of 1-benzyl-1H-pyrazole-5-carbaldehyde, the pyrazole ring and the benzyl group both contribute to the electronic environment of the aldehyde proton.

Comparative Analysis of Aldehyde Proton Chemical Shifts

CompoundAldehyde Proton Chemical Shift (δ, ppm)Solvent
1-Benzyl-1H-pyrrole-2-carbaldehyde 9.56CDCl₃
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 9.4-
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivative 9.17-9.24DMSO
Benzaldehyde 9.96CCl₄

Data compiled from cited literature[7][10][11].

Based on these comparisons, the aldehyde proton of 1-benzyl-1H-pyrazole-5-carbaldehyde is expected to resonate in the range of 9.2-9.7 ppm . The electron-donating nature of the pyrazole ring, particularly with the benzyl group at the N1 position, is likely to shield the aldehyde proton slightly compared to benzaldehyde.

Visualizing Electronic Influences

The following diagram illustrates the key electronic factors influencing the chemical shift of the aldehyde proton in 1-benzyl-1H-pyrazole-5-carbaldehyde.

G cluster_molecule 1-Benzyl-1H-pyrazole-5-carbaldehyde cluster_effects Electronic Effects pyrazole Pyrazole Ring ring_current Pyrazole Ring Current pyrazole->ring_current influences benzyl N-Benzyl Group inductive_effect Inductive Effect of Benzyl benzyl->inductive_effect contributes to aldehyde Aldehyde Group (CHO) carbonyl_anisotropy Carbonyl Anisotropy aldehyde->carbonyl_anisotropy exhibits aldehyde_proton Aldehyde Proton (H) ring_current->aldehyde_proton Shielding/Deshielding inductive_effect->aldehyde_proton Shielding carbonyl_anisotropy->aldehyde_proton Strong Deshielding

Caption: Electronic factors affecting the aldehyde proton chemical shift.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-resolution ¹H NMR spectrum of 1-benzyl-1H-pyrazole-5-carbaldehyde, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar compounds.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers can also reference the residual solvent peak.

Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

ParameterRecommended SettingRationale
Spectrometer Frequency ≥ 300 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Sequence Standard single-pulse (zg30)A simple and robust pulse sequence for routine ¹H NMR.
Acquisition Time 2-4 secondsLonger acquisition time improves resolution.
Relaxation Delay (d1) 1-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans 8-16Sufficient for good signal-to-noise ratio with the recommended sample concentration.
Spectral Width 0-12 ppmEncompasses the typical range for organic molecules.
Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

  • Integration: Integrate all signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

G A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Standard workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The ¹H NMR chemical shift of the aldehyde proton in 1-benzyl-1H-pyrazole-5-carbaldehyde is a sensitive probe of its molecular environment. By understanding the interplay of magnetic anisotropy and the electronic effects of the pyrazole and benzyl moieties, researchers can confidently assign this characteristic signal. The comparative data and experimental protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds for pharmaceutical and other applications.

References

  • NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Science Publishing. Available at: [Link]

  • Any one know about the aldhyde peak in proton NMR?. ResearchGate. Available at: [Link]

  • NMR Question: Why do Aldehydic hydrogens have a high chemical shift value?. Reddit. Available at: [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Available at: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shifts. Educator.com. Available at: [Link]

  • 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Available at: [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-benzyl-1H-pyrazole-5-carbaldehyde and 3-carbaldehyde Isomers

For researchers and professionals in drug development, the selection of building blocks is a critical decision point dictating synthetic strategy and, ultimately, molecular properties. Pyrazole carbaldehydes are versatil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision point dictating synthetic strategy and, ultimately, molecular properties. Pyrazole carbaldehydes are versatile intermediates, but the positional isomerism of the aldehyde function dramatically influences its reactivity. This guide provides an in-depth comparison of 1-benzyl-1H-pyrazole-5-carbaldehyde and its C3-isomer, grounding theoretical predictions in established chemical principles and providing actionable experimental protocols.

The Foundation: Electronic Asymmetry in the Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While it possesses six π-electrons, conferring aromaticity, the distribution of electron density is not uniform. The "pyrrole-like" nitrogen at position 1 (N1) donates two electrons to the π-system, while the "pyridine-like" nitrogen at N2 contributes one electron and has a lone pair in an sp² orbital within the plane of the ring.[1][2][3]

This arrangement leads to a significant electronic imbalance:

  • C4 Position: Tends to be electron-rich, making it the preferred site for electrophilic aromatic substitution.[4][5]

  • C3 and C5 Positions: Are adjacent to nitrogen atoms and are consequently electron-deficient, rendering them susceptible to nucleophilic attack.[1][5][6]

When an electron-withdrawing formyl group (-CHO) is placed at these electron-deficient positions, its electrophilic character is further amplified. The key difference between the 5- and 3-isomers lies in their proximity to the two distinct nitrogen atoms, which modulates the overall electrophilicity of the carbonyl carbon.

The 1-benzyl-1H-pyrazole-5-carbaldehyde is generally predicted to be the more reactive isomer toward nucleophiles. The carbonyl at C5 is flanked by the N1-benzyl moiety and the electron-deficient C4-H bond, leading to a highly polarized C=O bond. In contrast, the C3-carbaldehyde is adjacent to the basic, pyridine-like N2, which can exert a more complex electronic influence.

Caption: Electronic character of the 5- and 3-carbaldehyde isomers.

Reactivity in Key Synthetic Transformations

The subtle electronic differences between the isomers manifest as tangible variations in reactivity in common synthetic protocols crucial for drug discovery.

A. Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for introducing amine diversity. The reaction proceeds via the formation of a Schiff base (imine), which is then reduced. The rate-limiting step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl.

Expected Reactivity: 1-benzyl-1H-pyrazole-5-carbaldehyde, being more electrophilic, is expected to form the imine intermediate faster than the 3-carbaldehyde isomer. This can lead to shorter reaction times and potentially higher yields, especially with less nucleophilic amines. The utility of pyrazole aldehydes in reductive amination is well-documented, with sodium triacetoxyborohydride being a preferred reducing agent for its mildness and efficiency.[7][8]

Experimental Protocol: Reductive Amination

  • Setup: To a solution of the respective pyrazole carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, the addition of a mild acid catalyst like acetic acid (0.1 eq) can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Causality Note: This reagent is moisture-sensitive but less so than NaBH₄ or NaCNBH₃, and it selectively reduces the protonated imine in the presence of the starting aldehyde, minimizing side reactions.

  • Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography.

Caption: Workflow for Reductive Amination of Pyrazole Aldehydes.

B. Knoevenagel Condensation

This base-catalyzed condensation between a carbonyl compound and an active methylene compound is fundamental for creating C=C bonds and accessing α,β-unsaturated systems. The reaction is initiated by the deprotonation of the active methylene compound, followed by its nucleophilic attack on the aldehyde.

Expected Reactivity: The higher electrophilicity of the 5-carbaldehyde should facilitate a faster rate of nucleophilic attack by the carbanion, driving the reaction more efficiently than with the 3-carbaldehyde isomer. Pyrazole aldehydes are known to be excellent substrates for Knoevenagel condensations, reacting with compounds like malononitrile and Meldrum's acid under mild conditions.[9][10][11][12]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve the pyrazole carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol or an aqueous-ethanolic mixture (0.3 M).

  • Catalysis: Add a catalytic amount of a mild base such as piperidine, ammonium carbonate, or an ionic liquid.[11][12] Causality Note: A mild base is sufficient to deprotonate malononitrile without promoting side reactions with the aldehyde. The choice of catalyst can influence reaction rate and ease of workup.

  • Reaction: Stir the mixture at room temperature. The product often precipitates from the reaction mixture upon formation. Monitor progress by TLC. The reaction is typically complete within 1-4 hours.

  • Isolation: If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.

  • Purification: If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or silica gel chromatography.

G cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination A Active Methylene (e.g., Malononitrile) C Carbanion Intermediate A->C + B Base (e.g., Piperidine) B->C + E Alkoxide Intermediate C->E Attack on C=O D Pyrazole Aldehyde (Electrophile) D->E Attack on C=O F Protonation E->F G Dehydration (E1cB) F->G H Final Product (α,β-unsaturated) G->H

Caption: Mechanism of the Knoevenagel Condensation.

C. Wittig Reaction

The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

Expected Reactivity: Consistent with previous examples, the greater electrophilicity of the carbonyl carbon in 1-benzyl-1H-pyrazole-5-carbaldehyde should lead to a faster reaction with the nucleophilic phosphorus ylide compared to the 3-isomer. The stereochemical outcome (E/Z selectivity) will depend on the stability of the ylide used.[13][14]

Experimental Protocol: Wittig Olefination (Non-stabilized Ylide)

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C or -78 °C.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq) dropwise. Allow the mixture to stir and warm to room temperature, during which the characteristic orange-red color of the ylide should appear.

  • Aldehyde Addition: Cool the ylide solution back to -78 °C and add a solution of the pyrazole carbaldehyde (1.0 eq) in anhydrous THF dropwise. Causality Note: Adding the aldehyde at low temperature under lithium-salt-free conditions (if using KOtBu) favors kinetic control, which typically leads to the Z-alkene with non-stabilized ylides.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or EtOAc (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide (Ph₃PO), which can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether) or by silica gel chromatography.

Summary of Predicted Reactivity

Reaction Type1-benzyl-1H-pyrazole-5-carbaldehyde1-benzyl-1H-pyrazole-3-carbaldehydeRationale
Nucleophilic Addition Higher ReactivityLower ReactivityGreater electrophilicity of the C5-carbonyl carbon due to electronic effects of the pyrazole ring.
Reductive Amination FasterSlowerRate of initial imine formation is dependent on the aldehyde's electrophilicity.
Knoevenagel Condensation FasterSlowerThe nucleophilic attack of the enolate is more favorable with a more electrophilic aldehyde.
Wittig Reaction FasterSlowerThe cycloaddition with the phosphorus ylide is accelerated by a more electron-deficient carbonyl.

Conclusion and Outlook

Based on fundamental principles of heterocyclic chemistry, 1-benzyl-1H-pyrazole-5-carbaldehyde is predicted to be the more reactive isomer towards a broad range of nucleophilic attacks compared to 1-benzyl-1H-pyrazole-3-carbaldehyde. This heightened reactivity stems from the greater electron deficiency and polarization of the carbonyl group at the C5 position.

For drug development professionals, this differential reactivity is a critical consideration. When designing syntheses requiring high efficiency or reactions with poorly nucleophilic partners, the 5-carbaldehyde isomer would be the substrate of choice. Conversely, if a more moderate reactivity is desired to avoid side reactions or to achieve selectivity in a polyfunctional molecule, the 3-carbaldehyde isomer may prove advantageous. While these predictions offer a robust framework, it is imperative to validate them through empirical testing for each specific substrate and reaction condition, as steric and solvent effects can also play significant roles.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4, 133-139. [Link]

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 70, 133-139.
  • Fustero, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Current Organic Chemistry, 15(20), 3665-3693. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615. [Link]

  • Jaworska, M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

  • Kumar, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2200052. [Link]

  • Patel, R. J., et al. (2022). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Polycyclic Aromatic Compounds. [Link]

  • Iaroshenko, V. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1481-1559. [Link]

  • Kumar, R., et al. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 249, 03001. [Link]

  • Kumar, A., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 42(15), 12531-12538. [Link]

  • de Jong, R. L. P., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Organic & Biomolecular Chemistry, 18(47), 9572-9602. [Link]

  • Singh, S. K., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2979-2992. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-74. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]

  • Pathare, R. S., et al. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Letters in Organic Chemistry, 19(9), 743-749. [Link]

  • Khairnar, P. V., et al. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Organic Letters, 21(12), 4535-4540. [Link]

  • Shingare, M. S., et al. (2017). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 4(11), 4279-4284. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6428. [Link]

  • Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4887. [Link]

  • Hamada, N., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 133-149. [Link]

  • Portilla, J., et al. (2021). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2021(1), 194-242. [Link]

  • Szalóki, G., et al. (2022). Experimental and Theoretical DFT Investigations in the[8][15]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 27(19), 6296. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 1-benzyl-1h-pyrazole-3-carbaldehyde. PubChem. [Link]

  • Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5670. [Link]

  • Deshmukh, R., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5431-5435. [Link]

  • Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link]

  • Malinauskas, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Fischer, R., et al. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Ghorab, M. M., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 11(3), 3689-3699. [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 537-544. [Link]

  • Al-Soud, Y. A., et al. (2004). Intermolecular Aza-Wittig Reaction: One-Step Synthesis of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyrazole Derivatives. Synthetic Communications, 34(13), 2455-2462. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Akkurt, M., et al. (2009). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o147. [Link]

  • Page, M. I. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Huddersfield. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzyl-1H-pyrazole-5-carbaldehyde: Proper Disposal &amp; Handling Guide

Executive Summary 1-Benzyl-1H-pyrazole-5-carbaldehyde is a functionalized heterocyclic intermediate commonly used in pharmaceutical synthesis. While not classified as a P-listed acutely toxic substance (like sodium azide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-1H-pyrazole-5-carbaldehyde is a functionalized heterocyclic intermediate commonly used in pharmaceutical synthesis. While not classified as a P-listed acutely toxic substance (like sodium azide or osmium tetroxide), its aldehyde functionality and pyrazole core dictate specific waste stream segregation to prevent dangerous incompatibility reactions—specifically polymerization or oxidation in waste drums.

Immediate Action Directive:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: NEVER mix this aldehyde with oxidizing acids (Nitric, Perchloric) or concentrated amines in the same waste container.[1]

  • Waste Stream: Non-Halogenated Organic.

Chemical Safety Profile & Hazard Identification

Before disposal, you must understand the "Why" behind the protocols. The functional groups drive the risk profile.

ParameterSpecificationRisk Implication
Functional Groups Pyrazole Ring, Benzyl Group, Aldehyde (-CHO) Aldehydes are reactive electrophiles; prone to oxidation and Schiff base formation.
Physical State Pale yellow solid or viscous oil (purity dependent)Solids require different container protocols than liquids.
GHS Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)Standard PPE (Nitrile gloves, safety glasses) is mandatory during waste transfer.
Reactivity Air-sensitive (oxidizes to carboxylic acid)Long-term storage of waste can lead to pressure buildup if sealed with oxidizers.

Critical Compatibility (The "Do Not Mix" List)

As a scientist, you know that "Organic Waste" is not a universal bin. The aldehyde group at the C5 position makes this compound chemically active in the waste stream.

🚫 Incompatible Waste Streams
  • Oxidizing Agents (Nitric Acid, Peroxides, Chromic Acid):

    • Mechanism:[2] Aldehydes are easily oxidized to carboxylic acids. In a waste drum, this exothermic reaction can accelerate, leading to thermal runaway or fire.

  • Primary Amines & Ammonia:

    • Mechanism:[2] Reaction with amines forms imines (Schiff bases) and water. This is exothermic and can cause polymerization/tars that clog waste fuel injectors at incineration plants.

  • Strong Bases (NaOH, KOH):

    • Mechanism:[2] Can induce Cannizzaro reactions or aldol condensations, generating heat and pressure.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf inventory or solid spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write "1-Benzyl-1H-pyrazole-5-carbaldehyde" (Do not use abbreviations).

    • Hazard Class: Check "Toxic" and "Irritant".

  • Packing: Double-bag the primary container in a clear polyethylene bag (secondary containment) before placing it in the lab's solid waste accumulation drum.

  • Disposal Path: Designate for Incineration .

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for reaction mixtures containing the aldehyde dissolved in solvents like DCM, Ethyl Acetate, or Ethanol.

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Ethanol).

    • Note: The pyrazole compound itself contains Nitrogen but typically no Halogens. It follows the solvent's classification.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic or basic, neutralize carefully before adding to the drum to prevent drum corrosion or reaction.

  • Transfer: Pour into the appropriate "Organic Solvents" carboy.

    • CRITICAL: Ensure the carboy does not contain the incompatible agents listed in Section 2.

  • Log Entry: Record the volume and concentration on the waste log immediately.

Protocol C: Spill Management (Immediate Response)
  • Isolate: Evacuate the immediate area if dust is generated.[3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 or half-mask respirator.

  • Containment:

    • Solids: Gently sweep into a dustpan. Do not create dust.[3][4]

    • Liquids/Oils: Cover with an inert absorbent (Vermiculite or Sand). Do not use paper towels if the neat aldehyde is hot or mixed with oxidizers (fire risk).

  • Decontamination: Wipe the surface with a mild soap solution. Place all cleanup materials into the Solid Waste stream (Protocol A).

Operational Workflow (Decision Logic)

The following diagram illustrates the decision matrix for disposing of 1-Benzyl-1H-pyrazole-5-carbaldehyde based on its physical state and mixture status.

DisposalWorkflow Start Waste Generation: 1-Benzyl-1H-pyrazole-5-carbaldehyde StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Expired/Excess Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Spill Spill / Debris StateCheck->Spill Accident ContainerSolid Place in Wide-Mouth HDPE/Glass Jar Solid->ContainerSolid CompatCheck Compatibility Check: NO Oxidizers/Amines Liquid->CompatCheck Absorb Absorb with Vermiculite (No Paper Towels) Spill->Absorb LabelSolid Label: Toxic/Irritant (No Abbreviations) ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration LabelSolid->Incineration SolventCheck Identify Solvent Base Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., EtOH, EtOAc) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration CompatCheck->SolventCheck Absorb->ContainerSolid

Figure 1: Decision matrix for segregating and packaging pyrazole-aldehyde waste streams to ensure safety and regulatory compliance.

Regulatory & Environmental Compliance

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a "Listed Waste" (P or U list) by specific CAS name. However, it is regulated based on Characteristics :

  • Ignitability (D001): If disposed of in a flammable solvent (Flash point < 60°C).

  • Toxicity: While not always TCLP regulated, the "Ecological Toxicity" of benzyl-azoles usually mandates incineration over landfilling to protect aquatic systems.

Deactivation (Expert Note)

Can you deactivate it in the lab? Technically, aldehydes can be oxidized to carboxylic acids using Potassium Permanganate (KMnO4) or neutralized with Sodium Bisulfite. Recommendation: Do NOT attempt bulk chemical deactivation of this intermediate in the lab unless necessary for a specific spill. The exothermic nature of oxidizing heterocyclic aldehydes can be unpredictable. Professional incineration is the safer, traceable, and compliant route.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Compatibility Chart.[5] EPA-600/2-80-076. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories: Aldehydes. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.